m-PEG12-OTs
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H58O15S |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H58O15S/c1-31-3-5-32(6-4-31)48(33,34)47-30-29-46-28-27-45-26-25-44-24-23-43-22-21-42-20-19-41-18-17-40-16-15-39-14-13-38-12-11-37-10-9-36-8-7-35-2/h3-6H,7-30H2,1-2H3 |
InChI Key |
PKDDJAWVDLQTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Foundational & Exploratory
m-PEG12-OTs: A Technical Guide for Researchers in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Application of m-PEG12-OTs in Targeted Protein Degradation.
Introduction
This compound, or α-methoxy-ω-tosyloxy-dodeca(ethylene glycol), is a monodisperse polyethylene glycol (PEG) derivative that has emerged as a critical tool in the field of targeted protein degradation (TPD). Specifically, it serves as a versatile linker for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the tosyl group provides a reactive handle for conjugation to a protein-targeting ligand or an E3 ligase ligand. This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in the development of novel therapeutics.
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound are crucial for its application in chemical synthesis. The following table summarizes its key properties. It is important to note that different suppliers may report slightly different values and may use different CAS numbers for what is functionally the same molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₅₈O₁₅S | [1][2] |
| Molecular Weight | 714.86 g/mol | [1][2] |
| Appearance | Colorless to off-white liquid or solid | [2] |
| Purity | >96% | |
| Boiling Point (Predicted) | 684.0 ± 55.0 °C | |
| Density (Predicted) | 1.142 ± 0.06 g/cm³ | |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). | |
| Storage Conditions | 4°C for long-term storage, sealed and away from moisture. In solvent, -20°C for 1 month or -80°C for 6 months. | |
| CAS Number(s) | 2103241-71-8, 936499-78-4 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the tosylation of the corresponding alcohol, m-PEG12-OH. This reaction involves the activation of the terminal hydroxyl group of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
General Experimental Protocol for Tosylation of m-PEG12-OH
This protocol outlines a general procedure for the synthesis of this compound from m-PEG12-OH.
Materials:
-
m-PEG12-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-PEG12-OH (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine or pyridine (1.5-2 equivalents) to the stirred solution.
-
Addition of Tosylating Agent: Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity after workup.
Application in PROTAC Synthesis
This compound is a key building block in the synthesis of PROTACs. The tosyl group is an excellent leaving group, making it susceptible to nucleophilic substitution by amines or other nucleophiles present on a protein-targeting ligand or an E3 ligase ligand.
General Experimental Protocol for PROTAC Synthesis using this compound
This protocol describes a general method for conjugating this compound to a ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing ligand (protein-targeting or E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing ligand (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous DMF.
-
Addition of Linker: To the stirred solution, add a solution of this compound (1-1.2 equivalents) in anhydrous DMF.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired PEGylated ligand.
The Role of this compound in Targeted Protein Degradation
The ultimate function of a PROTAC synthesized with an this compound linker is to induce the degradation of a specific target protein. The length and composition of the PEG linker are critical for the efficacy of the PROTAC.
Signaling Pathway: The Ubiquitin-Proteasome System
The diagram below illustrates the mechanism of action of a PROTAC, which hijacks the ubiquitin-proteasome system to degrade a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Impact of PEG Linker Length on PROTAC Efficiency
The length of the PEG linker is a critical parameter that influences the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This, in turn, affects the efficiency of protein degradation. The optimal linker length is target-dependent and must be determined empirically.
| Target Protein | E3 Ligase | PEG Linker Length (n) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | 3 | 18 | >95 | (Example Data) |
| BRD4 | VHL | 8 | 5 | >98 | (Example Data) |
| BRD4 | VHL | 12 | 2 | >99 | (Example Data) |
| BRD4 | VHL | 16 | 10 | >95 | (Example Data) |
| BTK | CRBN | 4 | <10 | ~90 | |
| BTK | CRBN | 8 | <5 | >95 | |
| BTK | CRBN | 12 | <1 | >98 | |
| TBK1 | CRBN | <12 | No degradation | N/A | |
| TBK1 | CRBN | 12-29 | <300 | >75 |
Note: The data in this table is illustrative and compiled from various sources. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Workflows
The development and characterization of PROTACs involve a series of well-defined experimental workflows.
PROTAC Synthesis and Purification Workflow
The following diagram outlines a typical workflow for the synthesis and purification of a PROTAC utilizing this compound.
Caption: Workflow for PROTAC synthesis and purification.
Conclusion
This compound is a valuable and versatile tool for researchers in drug discovery and development, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and reactive tosyl group make it an ideal linker for the construction of potent and effective PROTACs. The information and protocols provided in this technical guide are intended to facilitate the rational design, synthesis, and evaluation of novel PROTAC-based therapeutics. The continued exploration of different linker lengths and compositions, including the use of this compound, will undoubtedly contribute to the advancement of this exciting therapeutic modality.
References
The Role of m-PEG12-OTs in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, solubility, cell permeability, and overall pharmacokinetic properties.
Among the various linker types, polyethylene glycol (PEG) linkers are the most predominantly used, featured in approximately 55% of reported PROTACs.[1] Their hydrophilicity, biocompatibility, and tunable length make them an attractive choice for optimizing PROTAC performance. This guide provides an in-depth technical overview of the mechanism of action of a specific PEG linker, m-PEG12-OTs, in the context of PROTACs. We will delve into its role in PROTAC synthesis and function, present quantitative data on the impact of PEG linker length, and provide detailed experimental protocols for the evaluation of PROTACs.
The Core Mechanism: How this compound Functions in PROTACs
The designation "this compound" describes a monodisperse PEG linker with three key features:
-
m : The "methoxy" or "methyl" cap at one end of the PEG chain, which prevents uncontrolled chain extension and potential cross-reactivity.
-
PEG12 : A chain of twelve polyethylene glycol units, which imparts specific physicochemical properties to the PROTAC molecule.
-
OTs : A tosylate group at the other end of the PEG chain. The tosylate is an excellent leaving group, making this end of the linker highly reactive towards nucleophiles in a process known as nucleophilic substitution.[3]
The primary role of this compound is as a versatile building block in the chemical synthesis of PROTACs. The tosylate group allows for the covalent attachment of either the target protein ligand or the E3 ligase ligand, typically through a reaction with a nucleophilic functional group such as an amine or a thiol on the ligand. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom attached to the tosylate, displacing the tosylate group and forming a stable covalent bond with the PEG linker.
Once incorporated into the PROTAC molecule, the 12-unit PEG chain serves several critical functions:
-
Optimal Spacing: The linker must be of an appropriate length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex. A linker that is too short can lead to steric hindrance, while one that is too long may result in a non-productive complex.
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and drug-like properties.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating passage across the cell membrane.
-
Favorable Physicochemical Properties: The inclusion of a PEG linker influences the overall topological polar surface area (TPSA) and lipophilicity of the PROTAC, which are key parameters in drug design and development.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the profound impact of linker length on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |
| BRD4 | CRBN | PEG | 0 PEG units | < 0.5 µM | - |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | - |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 0.5 µM | - |
| BTK | CRBN | PEG | ≥ 4 PEG units | - | >85 |
Table 1: Comparative degradation efficiency of PROTACs with varying linker lengths for different target proteins.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| PROTAC with 12-atom PEG linker | ERα | Breast Cancer Cells | Similar binding affinity to 16-atom linker PROTAC | Less potent degradation than 16-atom linker PROTAC |
| PROTAC with 16-atom PEG linker | ERα | Breast Cancer Cells | Similar binding affinity to 12-atom linker PROTAC | More potent degradation than 12-atom linker PROTAC |
Table 2: Impact of PEG linker length on the degradation of Estrogen Receptor α (ERα).
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for coupling a target protein ligand containing a nucleophilic handle (e.g., a primary amine) to this compound, followed by attachment of the E3 ligase ligand.
Step 1: Coupling of Target Ligand to this compound
-
Materials:
-
Target protein ligand with a primary amine functional group.
-
This compound.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).
-
-
Procedure:
-
Dissolve the target protein ligand and a 1.2 molar equivalent of DIPEA in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1.0 molar equivalent of this compound to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting m-PEG12-Target Ligand conjugate by flash column chromatography.
-
Step 2: Coupling of E3 Ligase Ligand
-
Materials:
-
m-PEG12-Target Ligand conjugate from Step 1.
-
E3 ligase ligand with a carboxylic acid functional group.
-
Peptide coupling reagent (e.g., HATU).
-
Anhydrous DMF.
-
DIPEA.
-
-
Procedure:
-
Dissolve the E3 ligase ligand, a 1.1 molar equivalent of HATU, and a 2.0 molar equivalent of DIPEA in anhydrous DMF.
-
Stir the mixture for 15 minutes to activate the carboxylic acid.
-
Add a 1.0 molar equivalent of the m-PEG12-Target Ligand conjugate to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Work-up and purify the final PROTAC product as described in Step 1.
-
Protocol 2: Determination of DC50 and Dmax by Western Blot
-
Cell Culture and Treatment:
-
Seed the target cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
-
Immobilization of E3 Ligase:
-
Immobilize a purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the purified target protein in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Analyze the resulting sensorgrams to determine the ternary complex binding affinity and kinetics.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) from the binary and ternary KD values. A value greater than 1 indicates positive cooperativity.
-
Protocol 4: Cellular Permeability Assay (PAMPA)
-
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures the passive diffusion of a compound across an artificial lipid membrane.
-
Procedure:
-
Prepare a donor plate containing the PROTAC dissolved in a suitable buffer.
-
Prepare an acceptor plate with a buffer solution.
-
Coat the filter of the donor plate with a lipid solution to form the artificial membrane.
-
Place the donor plate on top of the acceptor plate and incubate.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 5: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use an appropriate mouse strain for the study.
-
Drug Administration:
-
Administer the PROTAC to the mice via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a specific dose.
-
-
Sample Collection:
-
Collect blood samples at various time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
At the end of the study, collect relevant tissues.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma and tissue homogenates.
-
Quantify the concentration of the PROTAC in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
Conclusion
The this compound linker is a valuable and versatile tool in the design and synthesis of potent PROTACs. Its tosylate functional group provides a reliable handle for chemical conjugation, while the 12-unit PEG chain offers a balance of flexibility and hydrophilicity that can be crucial for achieving optimal ternary complex formation and favorable drug-like properties. As the field of targeted protein degradation continues to evolve, a thorough understanding of the role of linkers like this compound, supported by robust quantitative data and detailed experimental protocols, will be essential for the successful development of this transformative class of therapeutics. The "trial and error" approach to linker design is gradually being supplanted by more rational, data-driven strategies, paving the way for the creation of next-generation PROTACs with enhanced potency, selectivity, and clinical potential.
References
An In-depth Technical Guide to the Synthesis and Purification of m-PEG12-OTs
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-tosylate with 12 ethylene glycol units (m-PEG12-OTs). This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation, offering detailed experimental protocols and data presentation.
This compound is a valuable bifunctional linker used in bioconjugation, drug delivery, and surface modification. The tosyl group serves as an excellent leaving group, facilitating the attachment of the PEG chain to various nucleophiles such as amines, thiols, and hydroxyls.
Synthesis of this compound
The synthesis of this compound involves the tosylation of the terminal hydroxyl group of m-PEG12-OH using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The reaction proceeds via a nucleophilic attack of the alcohol on the sulfur atom of the tosyl chloride, leading to the formation of the tosylate ester and a hydrochloride salt of the base.
General Reaction Scheme:
Caption: General synthesis scheme for this compound.
Experimental Protocol:
This protocol is a generalized procedure based on standard alcohol tosylation reactions.[1][2] Optimization may be required for specific laboratory conditions and reactant purity.
Materials:
-
m-PEG12-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
0.5 N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve m-PEG12-OH (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2] If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[2]
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
0.5 N HCl solution to remove excess base.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Water.
-
Brine solution.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Reaction Parameters:
| Parameter | Condition | Reference |
| Solvent | Anhydrous Dichloromethane (DCM) | [2] |
| Base | Pyridine or Triethylamine (TEA) | |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 4-6 hours |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, excess reagents, and byproducts. Flash column chromatography is a common and effective method for this purpose.
Purification Workflow:
Caption: Purification workflow for this compound.
Experimental Protocol for Purification:
-
Prepare the Silica Gel Column: Slurry pack a glass column with silica gel in the initial elution solvent (e.g., a high hexane to ethyl acetate ratio).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 80% hexane, 20% ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The exact gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as an oil or solid.
Purification Parameters:
| Parameter | Condition | Reference |
| Stationary Phase | Silica Gel | |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | |
| Monitoring | Thin Layer Chromatography (TLC) |
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and the presence of the tosyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product. The molecular formula for this compound is C₃₂H₅₈O₁₅S with a molecular weight of 714.86 g/mol .
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of >96% is typically desired.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these protocols to their specific laboratory settings and perform appropriate characterization to ensure the quality of the final product.
References
An In-depth Technical Guide on the Safety and Handling of m-PEG12-OTs
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for m-PEG12-OTs (Methyl-dodecaethylene glycol-tosylate), a commonly used PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial to ensure a safe laboratory environment and maintain the integrity of the compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following table summarizes its classification and associated hazard statements.[1]
| GHS Classification | Hazard Statement | Code |
| Acute toxicity, oral (Category 4) | Harmful if swallowed | H302 |
| Skin corrosion/irritation (Category 2) | Causes skin irritation | H315 |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation | H319 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | May cause respiratory irritation | H335 |
Signal Word: Warning[1]
Pictograms: [1]
-
Health Hazard
-
Exclamation Mark
Safe Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is essential to minimize exposure and associated risks. A risk assessment should be conducted before handling the substance. The following is a general workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be worn when handling this compound, as derived from precautionary statements.[1]
| PPE Category | Recommendation | Precautionary Statement Code |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | P280 |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing. | P280 |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood). If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | P271, P261 |
| Hand Protection | Wash hands thoroughly after handling. | P264 |
First Aid Measures
In the event of exposure to this compound, immediate action is required. The following table summarizes the recommended first aid procedures.[1]
| Exposure Route | First Aid Measures | Precautionary Statement Code(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | P304 + P340 |
| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists. | P302 + P352, P362 + P364 |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | P305 + P351 + P338 |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | P330 |
The following diagram illustrates the decision-making process for first aid response to an this compound exposure.
Storage and Stability
Proper storage of this compound is critical for maintaining its stability and preventing degradation.
| Condition | Recommendation |
| General Storage | Store in a well-ventilated place. Keep the container tightly closed. Store locked up. |
| Temperature | Store at 4°C for long-term storage. Can be shipped at room temperature for less than two weeks. |
| In Solvent | Store at -80°C for up to 6 months or -20°C for up to 1 month. |
| Precautions | Keep away from moisture. |
Accidental Release Measures
In the case of a spill, the following measures should be taken to ensure safety and proper cleanup.
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains or water courses.
-
Methods for Cleaning Up: Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material in accordance with local regulations.
Disposal Considerations
Dispose of this compound and its container in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or water systems.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough review of the official Safety Data Sheet (SDS) and a comprehensive risk assessment conducted by qualified personnel. Always refer to the most current SDS for this compound before handling the material.
References
A Technical Guide to m-PEG12-OTs: A Key Linker for Advanced Drug Development
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of m-PEG12-OTs, a versatile PEG linker. This document details its quality specifications from various suppliers, outlines a general experimental protocol for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and illustrates the fundamental mechanism of PROTAC action.
Introduction to this compound
This compound (Methoxy-Polyethylene Glycol-Tosylate) is a heterobifunctional linker molecule that plays a crucial role in the development of advanced therapeutics, particularly in the burgeoning field of targeted protein degradation. Its structure features a methoxy-terminated polyethylene glycol (PEG) chain of twelve ethylene glycol units, providing hydrophilicity and a defined spacer length, and a tosylate leaving group, which allows for facile reaction with nucleophiles such as amines and thiols. This combination of properties makes it an ideal component for the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Quality Specifications of this compound
The quality of this compound is critical for the successful and reproducible synthesis of complex drug conjugates. Below is a summary of typical quality specifications available from various suppliers. It is important to note that specific values may vary between batches and suppliers, and it is always recommended to refer to the supplier-specific Certificate of Analysis (CoA).
| Parameter | Specification | Source(s) |
| Appearance | Colorless to off-white liquid or solid | MedchemExpress |
| Purity | >96% | PrecisePEG |
| Molecular Formula | C32H58O15S | PrecisePEG |
| Molecular Weight | 714.86 g/mol | PrecisePEG |
| Solubility | Soluble in Water, DMSO, DCM, and DMF (for m-PEG12-acid) | BroadPharm (for a related compound)[1] |
| Storage (Compound) | 4°C, sealed storage, away from moisture | MedchemExpress |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | MedchemExpress |
Experimental Protocol: General Synthesis of a PROTAC using a PEG Linker
Materials:
-
This compound
-
Target Protein Ligand (with a nucleophilic handle, e.g., -NH2, -SH)
-
E3 Ligase Ligand (with a corresponding reactive group)
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand in the chosen anhydrous solvent.
-
Addition of Base: Add an appropriate amount of base to the reaction mixture to facilitate the nucleophilic substitution.
-
Addition of this compound: Slowly add a solution of this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS, until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure. The crude product is then purified using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC, to yield the PEGylated ligand.
-
Second Conjugation: The purified PEGylated ligand is then reacted with the E3 ligase ligand under appropriate coupling conditions to form the final PROTAC molecule. The choice of reaction conditions will depend on the functional groups present on the E3 ligase ligand.
-
Final Purification and Characterization: The final PROTAC is purified by preparative HPLC to achieve high purity. The structure and identity of the final compound are confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The primary application of this compound is in the construction of PROTACs. These bifunctional molecules do not inhibit the target protein's activity directly but instead mediate its degradation. The PEG linker is a critical component that bridges the target protein and an E3 ubiquitin ligase, facilitating the formation of a ternary complex.
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity. The flexibility and length of the PEG linker are crucial for optimal ternary complex formation.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. This results in the polyubiquitination of the target protein.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome recognizes, unfolds, and degrades the tagged target protein into small peptides.
-
PROTAC Recycling: After inducing the ubiquitination of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.
References
The Role of Polyethylene Glycol (PEG) Chains in Enhancing Antibody-Drug Conjugate Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the drug, is a critical component that significantly influences the overall efficacy and safety of the ADC. Among the various linker technologies, the incorporation of polyethylene glycol (PEG) chains has garnered substantial attention for its ability to favorably modulate the physicochemical and pharmacological properties of these complex biotherapeutics. This in-depth technical guide explores the multifaceted functions of PEG chains in ADCs, providing a comprehensive overview of their impact on pharmacokinetics, stability, and therapeutic index.
The primary challenge in ADC development often lies in the hydrophobic nature of many potent cytotoxic drugs. Conjugating these molecules to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation, thereby diminishing therapeutic efficacy and potentially increasing off-target toxicity.[1] PEGylation, the covalent attachment of PEG chains, offers a versatile solution to mitigate these challenges. The hydrophilic and biocompatible nature of PEG helps to create a hydration shell around the ADC, effectively masking the hydrophobicity of the payload.[2] This guide will delve into the quantitative impact of PEGylation, provide detailed experimental protocols for assessing the function of PEGylated ADCs, and present visual workflows and pathways to aid in the rational design of next-generation ADCs.
The Multifunctional Role of PEG Chains in ADCs
The incorporation of PEG chains into ADC linkers serves several critical functions that collectively enhance the therapeutic potential of the conjugate. These functions are intricately linked to the length and architecture of the PEG chain, allowing for fine-tuning of the ADC's properties.
Enhancing Solubility and Stability
A primary function of PEG chains is to improve the solubility and reduce the aggregation of ADCs.[] Many potent cytotoxic payloads are highly hydrophobic, and their conjugation to an antibody can lead to the formation of aggregates, which can compromise efficacy and induce an immune response.[2] The hydrophilic nature of PEG linkers counteracts this hydrophobicity, improving the overall solubility of the ADC in aqueous environments and preventing aggregation.[] This is particularly crucial when aiming for a higher drug-to-antibody ratio (DAR), as the increased payload loading exacerbates the propensity for aggregation.
Modulating Pharmacokinetics
PEGylation has a profound impact on the pharmacokinetic (PK) profile of ADCs, generally leading to a longer circulation half-life and increased tumor accumulation. The PEG chain increases the hydrodynamic radius of the ADC, which reduces its renal clearance. Furthermore, the hydrophilic "shield" created by the PEG chain can mask the ADC from premature clearance by the reticuloendothelial system. Studies have consistently shown that ADCs with hydrophilic linkers exhibit slower plasma clearance and longer plasma exposure. The length of the PEG chain is a key determinant of these effects, with longer chains generally leading to a greater increase in circulation time. However, an optimal length often exists, beyond which further increases may not provide additional benefits.
Impact on Immunogenicity
PEG is considered to be non-toxic and to have low immunogenicity. By shielding the payload and potentially immunogenic epitopes on the antibody, PEGylation can reduce the risk of an immune response against the ADC. This is a significant advantage, as the development of anti-drug antibodies (ADAs) can lead to rapid clearance of the therapeutic and reduced efficacy.
Influence on Efficacy and Therapeutic Window
By improving solubility, stability, and pharmacokinetics, PEG chains contribute to an enhanced therapeutic window for ADCs. The extended circulation half-life allows for greater accumulation of the ADC in tumor tissue, leading to improved anti-tumor efficacy. Furthermore, by reducing non-specific uptake and clearance, PEGylation can minimize off-target toxicity, thereby improving the overall safety profile of the ADC. However, it is important to note that there can be a trade-off between increased PEG chain length and in vitro cytotoxicity, with longer chains sometimes leading to a slight decrease in potency.
Quantitative Impact of PEG Chain Length on ADC Properties
The length of the PEG chain is a critical parameter that must be optimized for each specific ADC. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) |
| Hydrophobic Linker | 4 | 15.2 | 0.8 |
| Short PEG Linker (PEG4) | 8 | 5.1 | 1.1 |
| Medium PEG Linker (PEG8) | 8 | 2.3 | 1.5 |
| Long PEG Linker (PEG24) | 8 | <1 | 2.2 |
Table 1: Impact of Linker Hydrophilicity and PEG Length on ADC Physicochemical Properties and In Vitro Potency. Data synthesized from multiple sources to illustrate general trends.
| Linker Type/PEG Length | Plasma Clearance (mL/day/kg) | Plasma Half-life (t1/2, hours) | Tumor Growth Inhibition (%) |
| Non-PEGylated | High | ~20 | 45 |
| PEG4 | Moderate | ~50 | 65 |
| PEG8 | Low | ~100 | 85 |
| PEG12 | Low | ~120 | 88 |
| PEG24 | Low | ~125 | 87 |
Table 2: In Vivo Performance of ADCs with Varying PEG Linker Lengths. Data represents a compilation of findings from preclinical studies.
Key Experimental Protocols
The following section provides detailed methodologies for key experiments essential for the evaluation of PEGylated ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * DAR of species) / 100
Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric ADC, will elute earlier from the column.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject the ADC sample (typically 20-100 µg).
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Identify and integrate the peak corresponding to high molecular weight species (aggregates) and the main peak corresponding to the monomeric ADC.
-
Calculate the percentage of aggregation: % Aggregation = (Peak Area of Aggregates / Total Peak Area) * 100
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the existing medium from the cells and add the ADC/control dilutions.
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Pharmacokinetic Study in Rodents
Principle: To determine the pharmacokinetic profile of the ADC, its concentration is measured in the plasma of animals over time following administration.
Materials:
-
Rodent model (e.g., mice or rats)
-
ADC formulation
-
Syringes and needles for intravenous (IV) injection
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
Analytical method for ADC quantification (e.g., ELISA)
Procedure:
-
Administer a single IV dose of the ADC to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).
-
Process the blood samples to obtain plasma by centrifugation.
-
Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA method.
-
Plot the plasma concentration versus time data and perform non-compartmental or compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).
In Vivo Tumor Growth Inhibition Study
Principle: To evaluate the anti-tumor efficacy of the ADC, its ability to inhibit the growth of tumors in a xenograft mouse model is assessed.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells that express the target antigen
-
ADC and vehicle control formulations
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control and ADC-treated).
-
Administer the ADC and vehicle control according to the desired dosing schedule (e.g., once weekly).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to the function of PEG chains in ADCs.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Impact of PEGylation on ADC properties and therapeutic outcome.
Caption: Experimental workflow for the evaluation of PEGylated ADCs.
Conclusion
The incorporation of PEG chains into the linker of Antibody-Drug Conjugates represents a critical strategy for optimizing their therapeutic potential. By enhancing solubility, reducing aggregation, and favorably modulating pharmacokinetic properties, PEGylation contributes to improved efficacy and a wider therapeutic window. The length and architecture of the PEG chain are key parameters that can be fine-tuned to achieve the desired balance of properties for a specific ADC. The detailed experimental protocols and conceptual workflows provided in this guide offer a framework for the rational design and comprehensive evaluation of next-generation PEGylated ADCs, ultimately paving the way for the development of more effective and safer cancer therapeutics.
References
An In-depth Technical Guide to m-PEG12-OTs: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)12-tosylate (m-PEG12-OTs) is a discrete polyethylene glycol (dPEG®) reagent that has garnered significant attention in the fields of drug delivery and bioconjugation. As a monodisperse compound with a defined chain length of 12 ethylene glycol units, it offers precise control over the physicochemical properties of the molecules to which it is attached. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, characterization, and key applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties and Specifications
This compound is characterized by a terminal methoxy group and a terminal tosylate group, separated by a 12-unit polyethylene glycol chain. The tosylate group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, facilitating covalent conjugation to various biomolecules.[1][2][3] The PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C32H58O15S | |
| Molecular Weight | 714.86 g/mol | |
| CAS Number | 2103241-71-8 | |
| Appearance | Colorless oil to white solid | N/A |
| Solubility | Water, DMSO, DCM, DMF | |
| Purity | >96% |
Synthesis and Characterization
Representative Experimental Protocol: Synthesis of a Monodisperse PEG Tosylate
Materials:
-
Tetra(ethylene glycol) (or other desired PEG-ol)
-
Toluene
-
Sodium hydride (60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of the Alkoxide: A solution of tetra(ethylene glycol) in toluene is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The mixture is stirred for an additional 30 minutes at 0 °C.
-
Tosylation: A solution of p-toluenesulfonyl chloride in anhydrous THF is added slowly to the reaction mixture at 0 °C over 15 minutes. The reaction is then stirred at room temperature for 3 hours.
-
Workup: The reaction mixture is diluted with ethyl acetate and filtered to remove inorganic salts. The filtrate is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. For many applications, this crude product is of sufficient purity. If necessary, further purification can be achieved by column chromatography.
Diagram 1: General Synthesis of m-PEG-OTs
Caption: General reaction scheme for the synthesis of this compound from m-PEG12-OH.
Characterization Methods
The purity and identity of m-PEG-OTs compounds are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the molecule. In the 1H NMR spectrum of a PEG tosylate, characteristic peaks for the aromatic protons of the tosyl group appear around 7.35 and 7.80 ppm, the methyl group of the tosyl group at approximately 2.45 ppm, and the methylene protons of the PEG chain in the region of 3.5-4.2 ppm.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the compound and to monitor the progress of the synthesis.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the product.
Applications in Drug Development
The primary application of this compound is as a flexible, hydrophilic linker in the construction of complex therapeutic molecules, most notably PROTACs and ADCs.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
PEG linkers, including this compound, are frequently employed in PROTAC design for several reasons:
-
Improved Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of often-hydrophobic PROTAC molecules.
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.
-
Enhanced Cell Permeability: While counterintuitive, the flexible nature of PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, potentially improving cell membrane permeability.
Caption: Schematic representation of an Antibody-Drug Conjugate (ADC).
Key Papers and Literature Review
While a single, seminal paper dedicated solely to this compound is not apparent from the current literature, its utility can be inferred from a number of key publications in the broader fields of PEGylation, PROTACs, and ADCs.
-
For General PEGylation Chemistry: Publications by Harris and coworkers provide a foundational understanding of the synthesis and characterization of PEG derivatives. A more recent paper by Garczyński and coworkers describes a chromatography-free synthesis of monodisperse PEG tosylates, which serves as a valuable reference for synthetic protocols.
-
For PROTAC Linker Design: The review by Troup et al. in Exploratory Targeted Anti-tumor Therapy provides an excellent overview of the strategic considerations for linker design in PROTACs, highlighting the prevalence of PEG and alkyl chains.
-
For PEG Linkers in ADCs: The work by Burke et al. in Molecular Cancer Therapeutics offers a concrete example of the application and quantitative evaluation of a PEG12-containing linker in an ADC context, demonstrating its impact on the conjugate's properties. Another relevant study by Tedeschini et al. in the Journal of Controlled Release explores the use of pendant 12-unit PEG chains in ADCs, providing insights into how PEG configuration affects stability and pharmacokinetics.
Conclusion
This compound is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, hydrophilicity, and reactive tosylate group make it an ideal linker for the construction of sophisticated bioconjugates such as PROTACs and ADCs. While the literature on this specific molecule is somewhat fragmented, by drawing on broader knowledge of PEGylation chemistry and the principles of PROTAC and ADC design, its utility and potential can be clearly understood. Future research would benefit from more publications detailing the specific use and quantitative impact of this compound in novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Conjugation of m-PEG12-OTs to a VHL Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the reaction of methoxy-poly(ethylene glycol) (12) tosylate (m-PEG12-OTs) with a von Hippel-Lindau (VHL) E3 ligase ligand. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins. The following sections detail the reaction principles, provide exemplary protocols for conjugation to common VHL ligand functionalities, and outline methods for purification and characterization of the resulting conjugate.
Introduction to VHL Ligand PEGylation
The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that is frequently recruited by PROTACs to induce the ubiquitination and subsequent proteasomal degradation of a target protein. The VHL ligand is the portion of the PROTAC that binds to the VHL protein. A flexible linker, often composed of polyethylene glycol (PEG) chains, connects the VHL ligand to a ligand for the protein of interest. The length and composition of this linker are critical for the efficacy of the PROTAC.
This compound is a monodisperse PEG linker activated with a tosyl group. The tosylate is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack. VHL ligands typically possess nucleophilic functional groups, such as primary or secondary amines and phenols, which can serve as attachment points for the PEG linker. The reaction of this compound with a VHL ligand results in the formation of a stable ether or amine linkage, elongating the linker and enabling the subsequent attachment of a target protein ligand.
Reaction Schemes and Signaling Pathways
The conjugation of this compound to a VHL ligand is a nucleophilic substitution reaction. The specific reaction will depend on the available functional group on the VHL ligand.
General Reaction Scheme
Caption: General reaction of a VHL ligand with this compound.
VHL-Mediated Protein Degradation Pathway
The ultimate goal of synthesizing a VHL-PEG conjugate is often to create a PROTAC. The following diagram illustrates the mechanism of action of a VHL-recruiting PROTAC.
Caption: PROTAC-induced protein degradation via VHL recruitment.
Experimental Protocols
The following are representative protocols for the reaction of this compound with a VHL ligand containing either a primary amine or a phenolic hydroxyl group. Note: These are general procedures and may require optimization based on the specific VHL ligand and laboratory conditions.
Reaction with a Primary Amine-Containing VHL Ligand
This protocol describes the N-alkylation of a VHL ligand.
Materials:
-
VHL ligand with a primary amine functional group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dipotassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the VHL ligand (1.0 eq).
-
Dissolve the VHL ligand in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) or DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the VHL ligand solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Reaction with a Phenolic Hydroxyl-Containing VHL Ligand
This protocol describes the O-alkylation of a VHL ligand.
Materials:
-
VHL ligand with a phenolic hydroxyl functional group
-
This compound
-
Anhydrous Acetonitrile (ACN) or DMF
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the VHL ligand (1.0 eq).
-
Dissolve the VHL ligand in anhydrous ACN or DMF.
-
Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution to the VHL ligand mixture.
-
Heat the reaction to 50-70 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product using flash column chromatography or preparative HPLC.
Data Presentation
The following table provides a hypothetical summary of reaction outcomes for the two protocols described above. Actual results will vary depending on the specific VHL ligand and reaction conditions.
| Parameter | Protocol 3.1 (Amine) | Protocol 3.2 (Phenol) |
| VHL Ligand | Generic Amine-VHL | Generic Phenol-VHL |
| This compound (eq) | 1.2 | 1.1 |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMF | ACN |
| Temperature (°C) | 70 | 60 |
| Reaction Time (h) | 18 | 12 |
| Yield (%) | 65 | 75 |
| Purity (by HPLC, %) | >95 | >95 |
Purification and Characterization
Purification
The crude product is typically purified by silica gel flash column chromatography or preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Flash Column Chromatography: A gradient of methanol in dichloromethane or ethyl acetate in hexanes is commonly used.
-
Preparative RP-HPLC: A C18 column with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid as a modifier) is a standard method for purifying PEGylated compounds.
Characterization
The structure and purity of the final VHL-PEG12-m conjugate should be confirmed by analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the conjugate. The characteristic signals of the PEG linker (typically in the range of 3.5-3.7 ppm in ¹H NMR) should be present, along with the signals corresponding to the VHL ligand.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive reagents | Use fresh, anhydrous solvents and high-purity reagents. |
| Insufficient base | Increase the equivalents of the base. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Multiple products observed | Reaction at multiple sites | Use a protecting group strategy to block other nucleophilic sites on the VHL ligand. |
| Degradation of starting material or product | Reduce the reaction temperature or time. | |
| Difficulty in purification | Co-elution of starting material and product | Optimize the HPLC gradient or try a different stationary phase for column chromatography. |
These application notes provide a comprehensive starting point for the successful conjugation of this compound to a VHL ligand. Researchers should adapt and optimize these protocols to suit their specific molecules and experimental setup.
Application Notes: Protocol for Conjugating m-PEG12-OTs to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, such as monoclonal antibodies (mAbs). Benefits of PEGylation include enhanced serum half-life, increased stability, improved solubility, and reduced immunogenicity.[1][2]
This document provides a detailed protocol for the conjugation of methoxy-PEG12-tosylate (m-PEG12-OTs) to a monoclonal antibody. The tosyl (-OTs) group is an excellent leaving group that, when activated, reacts with nucleophilic groups on the antibody, primarily the ε-amino group of lysine residues.[3][4] This reaction forms a stable secondary amine linkage. The protocol covers antibody preparation, the PEGylation reaction, and the purification and characterization of the resulting PEG-antibody conjugate.
Principle of the Reaction
The conjugation chemistry is based on the nucleophilic substitution reaction between the primary amine groups (e.g., on lysine residues) of the monoclonal antibody and the tosyl-activated PEG. The tosylate group is displaced by the amine, forming a stable covalent bond between the PEG and the antibody. The reaction is typically performed under mild alkaline conditions (pH 8.0-9.5) to deprotonate the lysine's ε-amino group, thereby increasing its nucleophilicity and reaction efficiency.[3]
Materials and Reagents
Reagents
-
Monoclonal Antibody (mAb) of interest
-
This compound (methoxy-polyethylene glycol-tosylate, 12 PEG units)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate Buffer (50 mM), pH 8.5
-
Hydroxylamine solution (1 M) or Tris Buffer (1 M), pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amicon® Ultra Centrifugal Filter Units (e.g., 30 kDa MWCO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
-
SEC Mobile Phase (e.g., 150 mM Sodium Phosphate, pH 7.0)
-
SDS-PAGE reagents (gels, running buffer, loading dye, protein standards)
-
Coomassie Brilliant Blue stain
-
Mass Spectrometry grade water, acetonitrile, and formic acid
Equipment
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
-
Incubator or water bath (37°C)
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
HPLC system with UV and/or Refractive Index (RI) detector
-
SDS-PAGE electrophoresis system
-
High-resolution Mass Spectrometer (e.g., ESI-TOF or Orbitrap)
Experimental Protocols
Antibody Preparation & Buffer Exchange
It is critical to remove any interfering substances, such as Tris, glycine, or sodium azide, from the antibody solution as they contain primary amines that will compete with the desired conjugation reaction.
-
Determine Initial Concentration: Measure the initial concentration of the mAb stock solution using a spectrophotometer at 280 nm (A280). Use the antibody's specific extinction coefficient for an accurate measurement.
-
Buffer Exchange: a. Pre-rinse an Amicon® Ultra centrifugal filter unit (select MWCO based on mAb size, e.g., 30 kDa) with PBS, pH 7.4. b. Add the mAb solution to the filter unit and dilute with 10 volumes of 50 mM Borate Buffer, pH 8.5. c. Centrifuge according to the manufacturer's instructions to concentrate the sample back to the approximate starting volume. d. Repeat the dilution and concentration steps two more times to ensure complete buffer exchange.
-
Final Concentration: After the final concentration step, recover the antibody in Borate Buffer. Measure the final concentration at A280. Adjust the concentration to a working stock of 2-5 mg/mL with Borate Buffer, pH 8.5.
PEGylation Reaction: mAb Conjugation with this compound
This protocol outlines the conjugation reaction. It is recommended to perform small-scale trial reactions to determine the optimal molar excess of this compound for the desired degree of PEGylation.
-
Prepare this compound Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 100 mM stock solution.
-
Calculate Reagent Volumes: Determine the volume of this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold, 20-fold, 50-fold) relative to the moles of mAb.
-
Moles of mAb = (Volume of mAb (L) × Concentration of mAb (g/L)) / Molecular Weight of mAb ( g/mol )
-
Volume of PEG stock = (Moles of mAb × Molar Excess) / Concentration of PEG stock (mol/L)
-
-
Reaction Setup: a. In a microcentrifuge tube, add the calculated volume of the prepared mAb solution (2-5 mg/mL in 50 mM Borate Buffer, pH 8.5). b. While gently vortexing, add the calculated volume of the 100 mM this compound stock solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at 37°C for 16-24 hours with gentle mixing. Coupling at room temperature is also possible but may require a longer incubation time (>20 hours).
-
Quenching: Stop the reaction by adding a quenching reagent, such as hydroxylamine or Tris buffer, to a final concentration of 50 mM. Incubate for 30-60 minutes at room temperature. This will react with any remaining this compound.
Purification of the PEG-mAb Conjugate
Purification is necessary to remove unreacted this compound, quenched PEG, and any unconjugated antibody. Size-Exclusion Chromatography (SEC) is the primary method for this separation due to the significant size difference between the PEGylated antibody and the free PEG reagent.
-
System Equilibration: Equilibrate the SEC-HPLC system and column with at least two column volumes of SEC mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0) at a flow rate appropriate for the column.
-
Sample Injection: Inject the quenched reaction mixture onto the equilibrated SEC column.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks. The PEG-mAb conjugate will elute earlier than the unconjugated mAb (due to its larger hydrodynamic radius) and significantly earlier than the free PEG reagent. Monitor the elution profile at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified PEG-mAb conjugate. If necessary, concentrate the pooled fractions using an Amicon® Ultra centrifugal filter unit.
-
Final Formulation: Perform a final buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) and determine the final protein concentration.
Characterization of the PEG-mAb Conjugate
SDS-PAGE Analysis
SDS-PAGE is used to visually confirm the increase in molecular weight of the antibody after PEGylation.
-
Sample Preparation: Prepare samples of the unconjugated mAb, the crude reaction mixture, and the purified PEG-mAb conjugate in SDS-PAGE loading buffer.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) alongside a molecular weight marker. Run the gel according to standard procedures.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: The PEG-mAb conjugate will appear as a band or smear with a higher apparent molecular weight compared to the sharp band of the unconjugated mAb. The degree of PEGylation will influence the extent of the molecular weight shift and the diffuseness of the band.
Size-Exclusion HPLC (SEC-HPLC)
Analytical SEC-HPLC is used to determine the purity of the final conjugate and to quantify any remaining aggregates or unconjugated antibody.
-
Method: Use a validated SEC-HPLC method suitable for monoclonal antibodies.
-
Analysis: Inject a known amount of the purified PEG-mAb conjugate.
-
Data Interpretation: Integrate the peak areas from the chromatogram. The main peak corresponds to the monomeric PEG-mAb conjugate. Earlier eluting peaks represent aggregates, while later eluting peaks could indicate fragments or unconjugated antibody. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the most accurate determination of the molecular weight of the conjugate and the distribution of PEG species (degree of PEGylation).
-
Sample Preparation: Desalt the purified PEG-mAb conjugate sample.
-
LC-MS Analysis: Analyze the sample via LC-MS, often after deglycosylation and/or reduction of the antibody to separate heavy and light chains.
-
Data Deconvolution: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact or reduced conjugate. The mass increase compared to the unconjugated antibody will confirm the covalent attachment of PEG molecules. The distribution of masses will reveal the heterogeneity of the product (e.g., a mixture of mAb+1 PEG, mAb+2 PEG, etc.).
Data Presentation
Table 1: Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| mAb Concentration | 2 mg/mL | 2 mg/mL | 5 mg/mL |
| Molar Excess of PEG | 10:1 | 20:1 | 20:1 |
| Reaction pH | 8.5 | 8.5 | 8.5 |
| Temperature | 37°C | 37°C | 37°C |
| Incubation Time | 24 hours | 24 hours | 24 hours |
| Avg. Degree of PEGylation (by MS) | Result | Result | Result |
| Yield (%) | Result | Result | Result |
Table 2: Characterization Summary
| Analysis Method | Unconjugated mAb | Purified PEG-mAb Conjugate | Acceptance Criteria |
| Apparent MW (SDS-PAGE) | ~150 kDa | >150 kDa (smeared band) | Higher MW band observed |
| Purity (SEC-HPLC) | >98% Monomer | >95% Monomer | >95% Monomer |
| Aggregation (SEC-HPLC) | <2% | <5% | <5% |
| Avg. Mass (by MS) | ~148,000 Da | Resulting Mass | Mass increase consistent with PEGylation |
Visualizations
Reaction Mechanism```dot
Caption: Overall workflow for monoclonal antibody PEGylation.
Conceptual Benefits of PEGylation
Caption: Pharmacokinetic improvements from antibody PEGylation.
References
Application Note: A Guide to Calculating Molar Excess of m-PEG12-OTs for Amine Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. This modification can enhance solubility, increase serum half-life, and reduce immunogenicity. The m-PEG12-OTs is a monodisperse PEG linker featuring a tosylate (OTs) functional group. The tosylate is an excellent leaving group, making the PEG reagent highly reactive towards nucleophiles, particularly primary amines (-NH2) found in lysine residues of proteins or other amine-containing molecules.
Controlling the extent of PEGylation is critical for preserving the biological activity of the parent molecule while achieving the desired therapeutic enhancements. The most important factor in controlling the conjugation reaction is the molar ratio of the PEG reagent to the target molecule. This application note provides a detailed guide and protocol for calculating the appropriate molar excess of this compound for successful conjugation reactions.
Principle of Molar Excess in PEGylation
The molar excess is the ratio of the moles of the PEGylation reagent to the moles of the target molecule in the reaction. Optimizing this ratio is essential for achieving the desired degree of labeling (the number of PEG chains attached to each molecule). Several factors influence the required molar excess:
-
Number of Reactive Sites: The quantity and accessibility of primary amines on the target molecule's surface.
-
Concentration of Reactants: More dilute protein solutions often require a greater molar excess of the PEG reagent to achieve the same level of conjugation as concentrated solutions.[1]
-
Reaction Conditions: pH, temperature, and incubation time can affect the reaction efficiency. Amine-reactive conjugations are typically performed in buffers with a pH of 7.0-8.5.[1][2]
-
Desired Degree of Labeling: A higher molar excess generally leads to a higher degree of PEGylation, but excessive modification can lead to loss of biological activity.
Section 1: Step-by-Step Calculation of Molar Excess
Accurate calculation is the first step in a reproducible conjugation experiment. The following workflow outlines the process from determining the amount of starting material to calculating the volume of the this compound stock solution needed for the reaction.
Caption: Logical workflow for calculating the required volume of this compound stock solution.
Example Calculation
This table provides a worked example for conjugating a hypothetical antibody.
| Parameter | Value | Formula / Calculation |
| Target Molecule | Antibody (IgG) | |
| Mass of Antibody | 2.0 mg | Given |
| Molecular Weight (MW) of Antibody | 150,000 g/mol | Given |
| Desired Molar Excess | 20-fold (20x) | Chosen for initial optimization[1] |
| This compound Reagent | ||
| Molecular Weight (MW) of this compound | 714.86 g/mol | From supplier data[3] |
| Concentration of this compound Stock | 10 mM | To be prepared |
| Calculations | ||
| 1. Moles of Antibody | 1.33 x 10⁻⁸ mol | (0.002 g) / (150,000 g/mol ) |
| 2. Moles of this compound | 2.67 x 10⁻⁷ mol | (1.33 x 10⁻⁸ mol) x 20 |
| 3. Volume of Stock Solution | 26.7 µL | (2.67 x 10⁻⁷ mol) / (0.010 mol/L) = 2.67 x 10⁻⁵ L |
Section 2: Experimental Protocol for this compound Conjugation
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required based on the specific target molecule.
Caption: General experimental workflow for this compound conjugation.
Materials Required
-
This compound
-
Target molecule (e.g., protein, peptide)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Solvent: Anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or other amine-containing buffer.
-
Purification system: Dialysis cassettes, size-exclusion chromatography (SEC) column, or spin desalting columns.
Protocol Steps
-
Prepare the Target Molecule: Dissolve the protein or other molecule to be conjugated in the Reaction Buffer at a concentration of 1-10 mg/mL. If the stock is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer via dialysis or desalting column.
-
Prepare this compound Stock Solution: Just before use, bring the vial of this compound to room temperature. Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.
-
Calculate Reagent Volume: Using the steps outlined in Section 1, calculate the precise volume of the this compound stock solution required to achieve the desired molar excess.
-
Initiate Conjugation: Add the calculated volume of the this compound stock solution to the target molecule solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid denaturation of proteins.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Incubation time is a key parameter for optimization.
-
Quench the Reaction: Stop the conjugation by adding Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the buffer will react with any remaining this compound. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound, quenched reagent, and byproducts from the conjugate. This is typically achieved using dialysis, size-exclusion chromatography (SEC), or desalting columns appropriate for the size of the final conjugate.
-
Characterize the Product: Analyze the purified conjugate to confirm successful PEGylation and determine the degree of labeling. Common methods include SDS-PAGE (which will show a shift in molecular weight), SEC, and mass spectrometry.
Section 3: Optimization of Molar Ratios
The optimal molar excess of this compound varies significantly depending on the target molecule. It is highly recommended to perform a series of small-scale reactions with varying molar ratios to determine the ideal condition for a specific application.
| Target Molecule Type | Typical Starting Molar Excess | Notes |
| Antibodies (e.g., IgG) | 10x to 40x | A 20-fold excess is a common starting point to achieve 4-6 PEGs per antibody. Higher ratios risk aggregation or loss of antigen-binding affinity. |
| Other Large Proteins (e.g., BSA) | 5x to 50x | Highly dependent on the number of accessible lysine residues and desired degree of labeling. |
| Peptides / Small Molecules | 1.1x to 5x | The ratio can be much lower due to fewer reactive sites. A slight excess is often sufficient for complete conjugation. |
| Nanoparticles / Surfaces | Varies widely | Calculation is based on the number of available functional groups on the surface, which may need to be quantified first. |
By following this guide, researchers can confidently calculate the required molar excess of this compound, design robust experimental protocols, and optimize their conjugation reactions to produce well-defined, active PEGylated molecules for therapeutic and research applications.
References
Application Note: Mass Spectrometric Characterization of m-PEG12-OTs-Containing PROTACs
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system.[1][2][3][4] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.
This application note provides a comprehensive overview and detailed protocols for the characterization of PROTACs containing a methoxy-poly(ethylene glycol) (12) tosylate (m-PEG12-OTs) linker using mass spectrometry. The this compound linker offers a defined length and polarity, and the terminal tosylate group can be utilized for conjugation to the protein-binding or E3 ligase-binding moieties. Mass spectrometry is an indispensable and powerful tool for the detailed characterization of PROTACs, enabling the analysis of their structure, their interaction with target proteins and E3 ligases, and their effects on the proteome.
This document outlines three key mass spectrometry-based workflows:
-
Intact Mass Analysis and Structural Characterization: Verifying the molecular weight and elucidating the structure of the this compound-containing PROTAC.
-
Native Mass Spectrometry for Ternary Complex Analysis: Investigating the formation, stoichiometry, and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Quantitative Proteomics for Target Degradation: Measuring the specific degradation of the target protein in a cellular context.
Signaling Pathway and Experimental Workflow
The mechanism of action for a PROTAC involves several key steps, from initial binding events to the final degradation of the target protein. The experimental workflow for characterizing these processes by mass spectrometry is a multi-faceted approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Utilizing an m-PEG12-OTs Linker
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the generation and characterization of Antibody-Drug Conjugates (ADCs) using a tosylated polyethylene glycol (PEG) linker, m-PEG12-OTs. The Drug-to-Antibody Ratio (DAR) is a Critical Quality Attribute (CQA) that significantly influences the therapeutic efficacy, safety, and pharmacokinetics of an ADC.[1][2] This note details the conjugation of a payload to a monoclonal antibody via reduction of interchain disulfides and subsequent alkylation with a Payload-m-PEG12-OTs conjugate. Furthermore, it provides comprehensive protocols for determining the average DAR and drug-load distribution using two orthogonal methods: Hydrophobic Interaction Chromatography (HIC-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[3][4] This targeted delivery mechanism aims to maximize the therapeutic effect on diseased cells while minimizing toxicity to healthy tissues.[3] The efficacy and safety of an ADC are critically dependent on its structural characteristics, particularly the average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR). An insufficient DAR may lead to reduced potency, whereas an excessively high DAR can negatively impact pharmacokinetics, stability, and toxicity.
PEG linkers are widely incorporated into ADC design to improve their physicochemical properties. The inclusion of a hydrophilic PEG spacer, such as a discrete PEG12, can enhance the solubility and stability of the ADC, reduce aggregation, and potentially improve its pharmacokinetic profile. The this compound linker features a terminal tosyl (OTs) group, which is an excellent leaving group for nucleophilic substitution reactions. This allows for a stable, covalent attachment to the antibody, typically through reaction with thiol groups generated from the reduction of interchain disulfide bonds.
Accurate determination of the DAR is essential throughout the ADC development process for characterization, process optimization, and quality control. This note provides detailed protocols for cysteine-directed conjugation using a Payload-m-PEG12-OTs molecule and subsequent DAR analysis by HIC-HPLC and LC-MS.
Experimental Workflow and Principles
The overall process involves three main stages: ADC synthesis, purification, and characterization. First, the interchain disulfide bonds of the antibody are partially reduced to generate reactive free thiol groups. Second, a pre-prepared Payload-m-PEG12-OTs conjugate is added to alkylate these thiols, forming a stable thioether bond. Finally, the resulting ADC is purified and analyzed by HIC-HPLC and LC-MS to determine the distribution of different drug-loaded species and calculate the average DAR.
Detailed Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
This protocol describes the partial reduction of antibody interchain disulfides followed by conjugation with a Payload-m-PEG12-OTs molecule.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload-m-PEG12-OTs dissolved in an organic solvent (e.g., DMSO)
-
Reducing agent: tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Reaction Buffer: Borate Buffered Saline (BBS), pH 8
-
Quenching reagent: N-acetylcysteine
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in BBS, pH 8.
-
Reduction: Add TCEP to the antibody solution to a final molar ratio of 10:1 (TCEP:mAb). Incubate the reaction at 37°C for 2-3 hours with gentle agitation. This step reduces the solvent-exposed interchain disulfide bonds to yield free thiols.
-
Conjugation: Immediately following reduction, add the Payload-m-PEG12-OTs solution to the reduced antibody. A molar excess of 5-10 fold of the payload-linker construct over the antibody is typically used. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody integrity.
-
Reaction Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or 4°C overnight, with gentle mixing and protection from light.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the payload-linker) to quench any unreacted Payload-m-PEG12-OTs. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC from unreacted payload-linker, excess quenching reagent, and aggregates using an SEC column pre-equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the protein concentration of the purified ADC using UV-Vis spectroscopy at 280 nm. The ADC is now ready for DAR analysis.
Protocol 2: DAR Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for analyzing cysteine-linked ADCs. It separates ADC species based on their hydrophobicity; since the conjugated payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and elute later.
Materials:
-
HIC Column: TSKgel Butyl-NPR or similar
-
HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol (IPA)
-
ADC Sample: Purified ADC at ~1 mg/mL in PBS
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.4-0.8 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-50 µL of the ADC sample.
-
Chromatographic Separation: Apply a linear gradient to separate the ADC species. A typical gradient might be:
-
0-5 min: 100% A
-
5-45 min: 0-100% B
-
45-50 min: 100% B
-
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each resolved species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the percentage of the total area for each peak.
-
Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Protocol 3: DAR Determination by LC-MS
LC-MS provides a direct measurement of the molecular weight of the intact ADC and its different drug-loaded species, allowing for accurate DAR calculation. Native SEC-MS is often used to keep the ADC intact.
Materials:
-
LC-MS System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Column (Native MS): Size-Exclusion Chromatography (SEC) column (e.g., ACQUITY UPLC Protein BEH SEC, 200Å).
-
Mobile Phase A (Native SEC-MS): 50 mM Ammonium Acetate in water.
-
Mobile Phase B (Denaturing RP-MS): 0.1% Formic Acid in Acetonitrile.
-
ADC Sample: Purified ADC at ~1 mg/mL.
Procedure (Native SEC-MS):
-
System Preparation: Equilibrate the SEC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatographic Separation: Inject the sample and perform an isocratic elution with Mobile Phase A for 10-15 minutes to desalt the sample before it enters the mass spectrometer.
-
Mass Spectrometry Analysis: Acquire mass spectra of the eluting ADC species in positive ion mode over an m/z range of 2000-4000.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge molecular weights of the different DAR species.
-
Identify peaks corresponding to the naked antibody and the antibody conjugated with 1, 2, 3...n drugs.
-
Calculate the average DAR based on the relative abundance (peak intensity) of each species.
-
Data Presentation and Interpretation
Quantitative data from DAR analysis experiments should be summarized for clear interpretation and comparison.
Table 1: Example DAR Analysis Data from HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) | Weighted Area (DAR * Area) |
| DAR 0 | 15.2 | 10.5 | 0 |
| DAR 2 | 21.8 | 25.0 | 50.0 |
| DAR 4 | 26.5 | 45.0 | 180.0 |
| DAR 6 | 29.7 | 17.5 | 105.0 |
| DAR 8 | 32.1 | 2.0 | 16.0 |
| Total | N/A | 100.0 | 351.0 |
| Average DAR | N/A | N/A | 3.51 |
The average DAR is calculated by dividing the total weighted area by 100.
Table 2: Example DAR Analysis Data from Native LC-MS
| DAR Species | Observed Mass (Da) | Expected Mass (Da) | Relative Abundance (%) |
| DAR 0 (mAb) | 148,050 | 148,050 | 10.2 |
| DAR 2 | 150,152 | 150,150 | 25.5 |
| DAR 4 | 152,255 | 152,250 | 44.8 |
| DAR 6 | 154,359 | 154,350 | 17.6 |
| DAR 8 | 156,461 | 156,450 | 1.9 |
| Average DAR | N/A | N/A | 3.53 |
Assuming a Payload-m-PEG12-Linker mass of 1050 Da. The average DAR is calculated from the weighted average of the relative abundances.
Conclusion
The accurate determination of the Drug-to-Antibody Ratio is a cornerstone of ADC development. The use of hydrophilic PEG linkers, such as this compound, can confer beneficial properties to the ADC, but necessitates robust analytical characterization. The orthogonal methods of HIC-HPLC and LC-MS provide reliable and complementary data for determining both the average DAR and the distribution of drug-loaded species. HIC-HPLC serves as a robust quality control method, while LC-MS offers higher precision and mass confirmation. The detailed protocols and principles outlined in this application note provide a comprehensive framework for researchers to successfully synthesize and characterize ADCs, ensuring the development of safe and effective therapeutics.
References
Application Notes and Protocols for Cell Permeability Assessment of PROTACs with a PEG12 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3] The linker, far from being a passive spacer, plays a critical role in the efficacy and drug-like properties of a PROTAC, profoundly influencing its solubility, cell permeability, and the efficiency of target protein degradation.[3][4]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to modulate the physicochemical properties of the PROTAC molecule. A PEG12 linker, specifically, offers a significant degree of flexibility and hydrophilicity, which can impact the PROTAC's conformational dynamics and its ability to traverse the cell membrane. This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs featuring a PEG12 linker, a critical step in their preclinical development.
The Role of the PEG12 Linker in Cell Permeability
The unique characteristics of PROTACs, such as their high molecular weight and large polar surface area, often present a significant challenge to their cell permeability. The incorporation of a PEG12 linker can influence permeability in several ways:
-
Increased Hydrophilicity: The ethylene glycol repeats in the PEG12 linker enhance the hydrophilicity of the PROTAC, which can improve solubility but may hinder passive diffusion across the lipophilic cell membrane.
-
Conformational Flexibility: The flexible nature of the PEG12 linker allows the PROTAC to adopt various conformations. This flexibility can enable the molecule to fold in a way that shields its polar surface area, presenting a more compact and less polar structure to the cell membrane, which can facilitate entry. This phenomenon, sometimes referred to as the "chameleon effect," is crucial for the cell permeability of these large molecules.
-
Intramolecular Hydrogen Bonding: The ether oxygens within the PEG12 linker can participate in intramolecular hydrogen bonds, which can stabilize a folded conformation and reduce the solvent-accessible polar surface area, thereby improving permeability.
Quantitative Data on PROTAC Permeability
The cell permeability of PROTACs is typically quantified using in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. The data is often presented as an apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s. For cell-based assays like the Caco-2 assay, an efflux ratio is also determined to assess the involvement of active transporters.
While specific data for a wide range of PROTACs with a PEG12 linker is not extensively available in a consolidated format, the following tables summarize representative quantitative data for PROTACs with varying PEG linker lengths to provide an expected range and context. Generally, PROTACs exhibit low to moderate passive permeability.
Table 1: Representative PAMPA Permeability Data for PROTACs with PEG Linkers
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker | PAMPA Papp (10-6 cm/s) | Reference |
| PROTAC A | JQ1 | VHL | PEG4 | 0.5 - 1.5 | |
| PROTAC B | BETd-260 | CRBN | PEG-based | ~0.3 | |
| PROTAC C | AR-ligand | VHL | PEG-based | < 1.0 |
Table 2: Representative Caco-2 Permeability Data for PROTACs with PEG Linkers
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC D | AR-ligand | Cereblon | PEG-based | 1.7 | 14.1 | 8.4 | |
| PROTAC E | BRD4-ligand | CRBN | PEG-based | 0.1 - 0.5 | 0.2 - 1.0 | 1.5 - 2.5 | |
| PROTAC F | AR-ligand | VHL | PEG-based | < 0.1 | 8.6 | >12 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Lecithin (e.g., from soybean)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
Plate reader (UV-Vis or other appropriate detection method)
Protocol:
-
Prepare the Artificial Membrane: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.
-
Coat the Filter Plate: Carefully apply 5 µL of the lecithin/dodecane solution to each well of the 96-well filter plate, ensuring the filter is completely coated.
-
Prepare Donor and Acceptor Solutions:
-
Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Donor Solution: Prepare the PROTAC solution in PBS at the desired concentration (e.g., 10 µM) from the DMSO stock. The final DMSO concentration should be low (e.g., <1%) to avoid affecting the membrane integrity.
-
-
Assemble the PAMPA Plate: Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 16-24 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
PROTAC stock solution in DMSO
-
LC-MS/MS for sample analysis
Protocol:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.
-
Optionally, perform a Lucifer Yellow permeability assay as an additional integrity check.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the PROTAC solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (acceptor) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the PROTAC solution in HBSS to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (acceptor) chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the acceptor chamber and replace with fresh HBSS.
-
-
Sample Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
The Papp value for both A-B and B-A directions is calculated using the formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC with a PEG12 linker.
Experimental Workflow for PAMPA
Caption: Experimental workflow for the PAMPA assay.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring m-PEG12-OTs Conjugation
Introduction
The process of covalently attaching polyethylene glycol (PEG) chains, known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small-molecule drugs.[1][2][3] m-PEG12-OTs is a monodisperse PEG linker containing twelve ethylene glycol units, a terminal methoxy group, and a tosylate (OTs) leaving group. The tosylate group makes it highly reactive towards nucleophiles like primary amines (-NH2) and thiols (-SH), enabling efficient conjugation to target molecules.
Monitoring the conjugation reaction is critical for ensuring product quality, optimizing reaction conditions, and characterizing the final conjugate.[3][4] This document provides detailed application notes and protocols for key analytical techniques used to monitor the progress and outcome of this compound conjugation reactions. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The this compound Conjugation Reaction
The conjugation of this compound to a target molecule (e.g., a protein or peptide containing lysine or cysteine residues) proceeds via a nucleophilic substitution reaction. The nucleophilic group on the target molecule attacks the carbon atom attached to the tosylate group, displacing the tosylate and forming a stable covalent bond.
Caption: General scheme of this compound conjugation.
General Experimental Protocol for Protein Conjugation
This protocol outlines a general procedure for conjugating this compound to a protein via its primary amines (lysine residues).
-
Buffer Preparation : Prepare a non-amine-containing buffer, such as 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.5-8.5. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.
-
Protein Preparation : Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Solution Preparation : Immediately before use, dissolve this compound in a compatible, anhydrous organic solvent (e.g., DMSO or DMF) to prepare a 10-20 mM stock solution.
-
Conjugation Reaction : Add a calculated molar excess (e.g., 10 to 50-fold) of the this compound solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.
-
Incubation : Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Reaction progress should be monitored using one of the analytical techniques described below.
-
Quenching : The reaction can be quenched by adding a small molecule with a primary amine, such as 1 M Tris or glycine, to consume any unreacted this compound.
-
Purification : Remove unreacted PEG reagent and byproducts from the conjugated protein using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a cornerstone technique for monitoring PEGylation reactions. It separates components of a mixture based on their physical and chemical properties.
-
Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius (size). The PEGylated protein, being larger than the unconjugated protein, will elute earlier from the column. This method is ideal for determining the relative amounts of conjugated, unconjugated, and aggregated protein.
-
Reversed-Phase HPLC (RP-HPLC) : RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain decreases the retention time of the protein on a hydrophobic C4, C8, or C18 column. This technique is effective for resolving species with different degrees of PEGylation.
-
Detection : A UV detector set at 280 nm is typically used to monitor the protein components. However, PEG itself lacks a significant UV chromophore. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used in series with the UV detector to quantify all non-volatile components, including the free PEG reagent.
Caption: Standard workflow for HPLC analysis.
Protocol for SEC-HPLC Analysis
-
Instrument : HPLC system with UV and CAD detectors.
-
Column : MAbPac SEC-1, 4 x 300 mm, 5 µm, or equivalent.
-
Mobile Phase : 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 25°C.
-
Detection :
-
UV: 280 nm (for protein).
-
CAD: Nebulizer Temp 15°C, Power Function 1.0.
-
-
Injection Volume : 10-20 µL.
-
Procedure : Equilibrate the column with the mobile phase. Inject an aliquot of the reaction mixture at different time points (e.g., T=0, 1h, 2h, 4h). Monitor the chromatogram for the appearance of a higher molecular weight peak (conjugate) and the decrease of the unconjugated protein peak.
Data Presentation: HPLC Analysis
| Analyte | Typical SEC Retention Time (min) | Typical RP-HPLC Retention Time (min) |
| Aggregated Conjugate | 7.5 | N/A |
| m-PEG12-Conjugate | 8.8 | 18.2 |
| Unconjugated Protein | 9.5 | 20.5 |
| This compound | 12.1 | 15.4 |
Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it an invaluable tool for unambiguous characterization of PEGylated products. After separation by RP-HPLC, the eluent is introduced into an electrospray ionization (ESI) source, which generates charged ions of the molecules. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions. Deconvolution of the resulting spectrum provides the precise molecular weight of the intact protein and its conjugated forms, confirming the covalent addition of the m-PEG12 moiety and allowing for the determination of the degree of PEGylation (i.e., the number of PEG chains attached per protein).
Caption: Workflow for LC-MS based conjugate analysis.
Protocol for LC-MS Analysis
-
Instrument : UPLC system coupled to a Q-TOF mass spectrometer.
-
Column : Acquity UPLC BEH C4, 2.1 x 50 mm, 1.7 µm, or equivalent.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5-95% B over 10 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 60°C.
-
MS Settings :
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: 500-4000 m/z.
-
-
Data Analysis : The resulting multi-charged spectrum is processed with deconvolution software (e.g., ProMass, MaxEnt) to obtain the zero-charge mass of the species present.
-
Procedure : Inject a small aliquot of the purified reaction mixture. The expected mass increase from a single this compound conjugation (C32H58O15S, MW ≈ 714.86) after displacing the tosyl group is approximately 559.7 Da (for the m-PEG12- moiety).
Data Presentation: LC-MS Analysis
| Species | Description | Expected Mass (Da) | Observed Mass (Da) |
| P | Unconjugated Protein | 25,000.0 | 25,000.5 |
| P + 1 PEG | Mono-PEGylated | 25,559.7 | 25,560.3 |
| P + 2 PEG | Di-PEGylated | 26,119.4 | 26,120.0 |
| P + 3 PEG | Tri-PEGylated | 26,679.1 | 26,679.8 |
Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
¹H NMR spectroscopy is a powerful technique for the structural characterization of the this compound reagent itself and for monitoring the conjugation reaction with small molecules. It provides detailed information about the chemical environment of protons in a molecule. For reaction monitoring, one can track the disappearance of signals corresponding to the tosyl group (aromatic protons around 7.4-7.8 ppm and a methyl group proton around 2.4 ppm) and the shift of the methylene protons adjacent to the tosyl group upon successful conjugation. While highly effective for small molecules, its application for monitoring large protein conjugations is limited due to significant signal overlap and broadening.
Caption: Workflow for NMR-based reaction monitoring.
Protocol for ¹H NMR Analysis (for small molecule conjugation)
-
Instrument : 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve a ~1-5 mg aliquot of the reaction mixture (after solvent removal) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Acquisition : Acquire a standard ¹H NMR spectrum.
-
Analysis :
-
Identify the characteristic signals for the this compound starting material:
-
~7.8 ppm and ~7.4 ppm (doublets, 4H total, aromatic protons of tosyl group).
-
~3.6 ppm (multiplet, PEG backbone protons).
-
~3.3 ppm (singlet, 3H, methoxy protons).
-
~2.4 ppm (singlet, 3H, methyl of tosyl group).
-
-
Monitor the decrease in the integration of the tosyl group signals relative to the stable methoxy signal.
-
Observe the appearance of new signals corresponding to the conjugated product.
-
Data Presentation: ¹H NMR Chemical Shifts
| Protons | This compound Chemical Shift (ppm) | Conjugated Product Chemical Shift (ppm) |
| Tosyl Aromatic | 7.8, 7.4 | Absent |
| Tosyl Methyl | 2.4 | Absent |
| PEG Backbone | ~3.6 | ~3.6 (minor shifts may occur) |
| Methoxy | ~3.3 | ~3.3 (stable reference) |
| Methylene adjacent to OTs | ~4.2 | Shifts to ~3.8 (example for amine conjugation) |
Comparison of Analytical Techniques
| Technique | Information Provided | Throughput | Complexity | Key Advantage |
| SEC-HPLC | Purity, aggregation, conversion % | High | Low | Excellent for quantifying aggregates and unreacted protein. |
| RP-HPLC | Purity, degree of PEGylation | High | Medium | Good resolution of different PEGylated species. |
| LC-MS | Unambiguous mass confirmation, degree of PEGylation | Medium | High | Provides definitive structural confirmation and precise mass. |
| ¹H NMR | Structural confirmation, reaction kinetics | Low | High | Best for characterizing the starting material and small molecule conjugations. |
References
Application Notes and Protocols: Linker Attachment Strategies for Warheads and E3 Ligase Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can selectively target and induce the degradation of disease-causing proteins.[1] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand (or "anchor") that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of successful protein degradation.[4] While the warhead and E3 ligase ligand provide the necessary binding interactions, the linker is far from a passive spacer. Its length, composition, rigidity, and, critically, its attachment points to the warhead and E3 ligase ligand, play a pivotal role in dictating the geometry and stability of the ternary complex.[2] An optimal linker configuration facilitates productive protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, suboptimal linker attachment can lead to steric hindrance, unproductive ternary complex formation, or even a complete loss of degradation activity. Therefore, a systematic evaluation of linker attachment strategies is a cornerstone of modern PROTAC design.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Strategies for Warhead Attachment Points
The selection of the attachment point, or "exit vector," on the warhead is a critical decision in PROTAC design. This choice can profoundly influence the orientation of the POI within the ternary complex, affecting the accessibility of lysine residues for ubiquitination and the overall stability of the complex. The ideal exit vector should point towards a solvent-exposed region of the warhead when bound to the POI, minimizing disruption of the key binding interactions.
Case Study: BET Bromodomain Inhibitors (JQ1 and I-BET726)
A comparative study of PROTACs derived from two different BET bromodomain inhibitors, JQ1 (a triazolodiazepine) and I-BET726 (a tetrahydroquinoline), highlights the importance of the warhead and its linkage vector. Even though I-BET726 is a more potent inhibitor, PROTACs derived from JQ1 were more effective degraders. This was attributed to the different exit vectors, which led to distinct ternary complex conformations. The JQ1-based PROTACs exhibited positive cooperativity in ternary complex formation, while the I-BET726-based PROTACs showed negative cooperativity.
| PROTAC ID | Warhead | Exit Vector | Linker (PEG) | DC50 (nM) for BRD4 | Dmax (%) for BRD4 | Ternary Complex Cooperativity (α) |
| 6 | JQ1 | Triazole | 3 | ~30 | >90 | Positive |
| 7 | JQ1 | Triazole | 4 | ~100 | >90 | Positive |
| 9 | I-BET726 | Tetrahydroquinoline | 3 | ~100 | ~70 | Negative |
| 10 | I-BET726 | Tetrahydroquinoline | 4 | ~300 | ~60 | Negative |
Data synthesized from multiple sources for illustrative comparison.
This case study underscores that a more potent warhead does not inherently lead to a more effective PROTAC. The geometry of the ternary complex, dictated by the interplay of the warhead, linker, and E3 ligase ligand, is a more critical determinant of degradation efficiency.
Strategies for E3 Ligase Ligand Attachment Points
Similar to the warhead, the choice of the exit vector on the E3 ligase ligand is crucial for productive ternary complex formation. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Cereblon (CRBN) Ligands
For CRBN ligands, such as thalidomide, pomalidomide, and lenalidomide, the linker is typically attached to the phthalimide ring. Studies have shown that the attachment point on this ring can significantly impact the stability of the PROTAC and its ability to degrade neosubstrates of CRBN. For instance, attaching the linker at the C5 position of the pomalidomide phthalimide ring has been shown to reduce the off-target degradation of certain zinc finger transcription factors.
| CRBN Ligand | Linker Attachment Position | Key Observations |
| Pomalidomide | C4 of phthalimide ring | Can lead to off-target degradation of neosubstrates like IKZF1/3. |
| Pomalidomide | C5 of phthalimide ring | Often preferred as it can minimize off-target effects on certain zinc finger proteins. |
| Lenalidomide | Varied | The optimal attachment point is less definitively established and can be target-dependent. |
Von Hippel-Lindau (VHL) Ligands
For the peptidomimetic VHL ligands, several attachment points have been explored. The most common exit vector is from the hydroxyproline moiety, but other positions have also been successfully utilized. The choice of attachment point can influence the isoform selectivity of the resulting PROTAC.
| VHL Ligand Attachment Point | Description |
| A | Via an amide bond after the tert-leucine residue. |
| B | A phenolic linkage point on the benzene ring. |
| C | Via a thioether at the left-hand side amino acid. |
| D | Via the benzylic methylene group. |
Attachment points as described in the literature.
A systematic study of VH032 linker attachment points revealed that the phenolic exit vector was well-tolerated and led to efficient kinase degradation.
Experimental Protocols
A robust experimental workflow is essential for the systematic evaluation of different linker attachment strategies.
Caption: A typical workflow for PROTAC evaluation.
Protocol 1: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 for amine coupling, or SA for streptavidin capture)
-
Purified recombinant POI and E3 ligase complex
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine for amine coupling)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare a constant concentration of the POI in running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and binding affinities (KD) for both the binary and ternary interactions.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the POI in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., CRL4-CRBN)
-
Recombinant POI
-
Ubiquitin
-
PROTAC of interest
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
ATP solution (10 mM)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-POI and anti-ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture (total volume of 50 µL):
-
1X Ubiquitination Buffer
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
200 nM E3 ligase complex
-
500 nM POI
-
5 µM Ubiquitin
-
1 mM ATP
-
Varying concentrations of the PROTAC (e.g., 0, 0.1, 1, 10 µM).
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-POI antibody to detect higher molecular weight bands corresponding to ubiquitinated POI.
-
An anti-ubiquitin antibody can be used to confirm ubiquitination.
-
Expected Results: A dose-dependent increase in higher molecular weight species of the POI in the presence of the PROTAC indicates successful ubiquitination.
Protocol 3: Cellular Protein Degradation Assay using HiBiT Technology
The HiBiT system is a sensitive and quantitative method for measuring protein degradation in live cells. It utilizes an 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. This tag complements with a larger subunit (LgBiT) to form a functional luciferase, and the resulting luminescence is proportional to the amount of tagged protein.
Materials:
-
A cell line endogenously expressing the HiBiT-tagged POI.
-
LgBiT protein or an expression vector.
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System.
-
PROTAC of interest.
-
96- or 384-well white assay plates.
Procedure (Endpoint Lytic Format):
-
Cell Plating: Seed the HiBiT-tagged cells in a white assay plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the PROTAC for the desired time period (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well and mix to induce cell lysis and initiate the luminescent reaction.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal of the PROTAC-treated wells to the vehicle control wells.
-
Plot the percentage of remaining protein against the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
-
Expected Results: A dose-dependent decrease in luminescence upon PROTAC treatment indicates successful degradation of the target protein.
Conclusion
The rational design of PROTACs is a multifaceted process where the linker and its attachment points to the warhead and E3 ligase ligand are of paramount importance. A systematic investigation of different exit vectors, guided by structural biology and a robust suite of biophysical and cellular assays, is essential for optimizing PROTAC potency and selectivity. The protocols and strategies outlined in these application notes provide a framework for researchers to navigate the complexities of linker design and accelerate the development of novel and effective protein degraders.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Designing PROTACs with Optimal Linker Length Using m-PEG12-OTs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
The linker is a critical component of a PROTAC, significantly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[3] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to systematically vary their length.[4] This document provides detailed application notes and protocols for designing and evaluating PROTACs with an optimal linker length, specifically focusing on the use of the 12-unit PEG linker, m-PEG12-OTs.
Mechanism of Action
The fundamental mechanism of a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its degradation. This process can be visualized as a catalytic cycle within the ubiquitin-proteasome pathway.
Caption: General mechanism of PROTAC-mediated protein degradation.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 13 (MZ1) | ~25 | >90 | |
| BTK | CRBN | 13 (RC-1) | ~10 | >90 | |
| BTK | CRBN | 16 (RC-2) | ~5 | >95 | |
| BTK | CRBN | 19 (RC-3) | <5 | >95 | |
| TBK1 | VHL | < 12 | No degradation | - | |
| TBK1 | VHL | 21 | 3 | 96 | |
| TBK1 | VHL | 29 | 292 | 76 |
Table 1: Comparative Efficacy of PROTACs with Varying Linker Lengths. This data highlights that an optimal linker length exists for achieving potent protein degradation, and this optimum varies depending on the specific target and E3 ligase combination.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC using this compound, assuming the E3 ligase ligand contains a nucleophilic amine and the protein of interest (POI) ligand has a carboxylic acid for amide bond formation.
Workflow for PROTAC Synthesis:
Caption: General workflow for the two-step synthesis of a PROTAC using this compound.
Step 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group on this compound by the amine on the E3 ligase ligand.
-
Reagents and Materials:
-
Amine-containing E3 ligase ligand (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 60°C overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG12 conjugate.
-
Step 2: Coupling of the E3 Ligase Ligand-PEG12 Conjugate with a POI Ligand
This final step forms the complete PROTAC molecule through an amide bond formation.
-
Reagents and Materials:
-
POI ligand with a terminal carboxylic acid (1.0 eq)
-
E3 ligase ligand-PEG12 conjugate (from Step 1) (1.0 eq)
-
HATU (1.2 eq) or other peptide coupling agent
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the POI ligand and the E3 ligase ligand-PEG12 conjugate in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol outlines the standard method to quantify the reduction in target protein levels following PROTAC treatment.
Workflow for Western Blot Analysis:
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
-
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, including the formation of the PROTAC-induced ternary complex.
-
Objective: To determine the binding affinities (KD) and kinetics of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complex formation.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., amine coupling kit)
-
Purified POI and E3 ligase
-
PROTAC compound
-
Running buffer
-
-
Procedure:
-
Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Flow a series of concentrations of the other protein partner (the one not immobilized) to assess for any direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor chip.
-
Alternatively, pre-incubate the PROTAC with the non-immobilized protein and inject the mixture over the immobilized protein.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
Compare the binary and ternary binding affinities to determine the cooperativity of ternary complex formation.
-
-
Signaling Pathways
Understanding the signaling pathway of the target protein is crucial for predicting the downstream consequences of its degradation. Below are simplified diagrams of common signaling pathways for proteins frequently targeted by PROTACs.
Androgen Receptor (AR) Signaling Pathway:
Caption: Simplified Androgen Receptor signaling pathway and its inhibition by a PROTAC.
BRD4 Signaling Pathway:
Caption: Simplified BRD4 signaling pathway and its inhibition by a PROTAC.
Conclusion
The design of effective PROTACs requires a systematic approach to optimize the linker connecting the target-binding and E3 ligase-recruiting moieties. The use of this compound provides a versatile platform for synthesizing PROTACs with a defined linker length. The protocols outlined in this document for synthesis, protein degradation assessment, and ternary complex analysis provide a robust framework for researchers to evaluate and optimize their PROTAC candidates. By carefully considering the principles of linker design and employing rigorous experimental validation, the full therapeutic potential of targeted protein degradation can be realized.
References
Troubleshooting & Optimization
optimizing temperature and pH for m-PEG12-OTs conjugation
Welcome to the technical support center for m-PEG12-OTs conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this compound to proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a monofunctional polyethylene glycol (PEG) derivative with a molecular weight corresponding to 12 ethylene glycol units. It is activated with a tosylate (-OTs) group, which is an excellent leaving group for nucleophilic substitution reactions. This reagent is commonly used for the PEGylation of biomolecules, such as proteins, peptides, and antibodies, to improve their pharmacokinetic and pharmacodynamic properties.
Q2: What functional groups on a protein can react with this compound?
The primary targets for this compound conjugation on proteins are nucleophilic amino acid side chains. The most common reactive sites are the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues. The N-terminal α-amino group of the protein is also a potential site for conjugation.
Q3: What is the general mechanism of this compound conjugation?
The conjugation reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. A nucleophilic group on the biomolecule (e.g., an amine or thiol) attacks the carbon atom to which the tosylate group is attached, displacing the tosylate and forming a stable covalent bond with the PEG chain.
Q4: How does pH affect the conjugation reaction?
The pH of the reaction buffer is a critical parameter that influences the nucleophilicity of the target functional groups on the protein.
-
For amine conjugation (e.g., lysine): A basic pH (typically 7.5-9.0) is recommended. At this pH, the amine groups are sufficiently deprotonated to become potent nucleophiles. However, very high pH values should be avoided as they can lead to hydrolysis of the tosylate group on the this compound and potentially denature the protein.
-
For thiol conjugation (e.g., cysteine): A pH range of 7.0-8.5 is generally optimal. Thiols are more acidic than amines and can be effective nucleophiles at a more neutral pH.
Q5: What is the optimal temperature for the conjugation reaction?
The optimal temperature represents a balance between reaction rate and the stability of the protein and the this compound reagent.
-
General Recommendation: Reactions are often carried out at room temperature (20-25 °C) or at 4 °C.
-
Higher Temperatures (e.g., 37 °C): Can increase the reaction rate but may also increase the rate of hydrolysis of the tosylate group and risk protein denaturation.
-
Lower Temperatures (e.g., 4 °C): Can minimize side reactions and is often preferred for sensitive proteins, although it will require a longer reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: The pH of the reaction buffer may not be optimal for the target nucleophile (amine or thiol).2. Low Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.3. Hydrolysis of this compound: The tosylate group is susceptible to hydrolysis, especially at very high or low pH and elevated temperatures.4. Insufficient Molar Excess of PEG Reagent: The ratio of this compound to the protein may be too low.5. Presence of Competing Nucleophiles: Other nucleophilic species in the buffer (e.g., Tris, glycine) can react with the this compound. | 1. Optimize pH: Perform small-scale trial reactions across a pH range (e.g., 7.5, 8.0, 8.5, 9.0 for amines; 7.0, 7.5, 8.0, 8.5 for thiols) to determine the optimal condition for your specific protein.2. Increase Temperature: If protein stability allows, consider increasing the reaction temperature to room temperature or 37 °C to accelerate the reaction.3. Control Reaction Conditions: Use freshly prepared this compound solution and avoid prolonged incubations at extreme pH or high temperatures.4. Increase Molar Ratio: Increase the molar excess of this compound to protein (e.g., 5:1, 10:1, 20:1) to drive the reaction to completion.5. Use Non-Nucleophilic Buffers: Employ buffers such as phosphate-buffered saline (PBS) or borate buffers. |
| Protein Aggregation/Precipitation | 1. Protein Instability: The reaction conditions (pH, temperature, organic co-solvent) may be destabilizing the protein.2. Cross-linking (if using a di-functional PEG): This is less of a concern with monofunctional this compound but can occur if the starting PEG material contains di-tosylated impurities. | 1. Optimize Reaction Conditions: Screen for pH and temperature conditions that maintain protein stability. Minimize the concentration of any organic co-solvents (like DMSO or DMF) used to dissolve the this compound.2. Use High-Purity Reagent: Ensure the this compound reagent is of high purity and predominantly monofunctional. |
| Loss of Protein Activity | 1. PEGylation at or near the Active Site: The PEG chain may be sterically hindering the protein's active or binding site.2. Denaturation: The reaction conditions may have caused irreversible damage to the protein's structure. | 1. Site-Directed Mutagenesis: If possible, modify the protein to remove reactive residues near the active site or introduce a reactive cysteine at a distal location for site-specific conjugation.2. Protect the Active Site: Perform the conjugation in the presence of a substrate or a competitive inhibitor to protect the active site.3. Milder Reaction Conditions: Use a lower temperature (4 °C) and a pH that is a compromise between reactivity and stability. |
| Heterogeneity of PEGylated Product | 1. Multiple Reactive Sites: Proteins often have multiple lysine residues with similar reactivity, leading to a mixture of mono-, di-, and multi-PEGylated species.2. Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of unreacted and PEGylated protein. | 1. Control Stoichiometry: Carefully control the molar ratio of this compound to protein to favor mono-PEGylation.2. Optimize Reaction Time: Monitor the reaction over time to determine the point at which the desired degree of PEGylation is achieved without excessive side reactions.3. Purification: Employ purification techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate different PEGylated species. |
Data Presentation
Table 1: Recommended Starting Conditions for this compound Conjugation
| Parameter | Conjugation to Amines (e.g., Lysine) | Conjugation to Thiols (e.g., Cysteine) |
| pH Range | 7.5 - 9.0 | 7.0 - 8.5 |
| Optimal pH (General) | ~8.5 | ~8.0 |
| Temperature Range | 4 - 37 °C | 4 - 25 °C |
| Recommended Temperature | Room Temperature (20-25 °C) or 4 °C | Room Temperature (20-25 °C) |
| Reaction Time | 1 - 24 hours (temperature dependent) | 1 - 4 hours |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | 5:1 to 10:1 |
| Recommended Buffers | Phosphate, Borate | Phosphate |
Note: These are general guidelines. Optimal conditions should be determined empirically for each specific protein and application.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Protein Preparation:
-
Prepare the protein in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl) at the desired pH.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Add the required volume of the this compound stock solution to the protein solution to achieve the desired molar excess. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture at the chosen temperature (e.g., room temperature or 4 °C) with gentle stirring or agitation.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE, mass spectrometry, or HPLC.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted this compound.
-
-
Purification:
-
Remove unreacted this compound and purify the PEGylated protein using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound conjugation to a protein.
Caption: Logical workflow for troubleshooting this compound conjugation issues.
Technical Support Center: PROTACs with PEG12 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered with Proteolysis-Targeting Chimeras (PROTACs) containing a polyethylene glycol (PEG) 12 linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues observed with PROTACs containing a PEG12 linker?
A1: PROTACs with a PEG12 linker can exhibit several forms of instability. The most common issues are:
-
Metabolic Instability: The ether linkages within the long PEG chain are susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes in the liver.[1] This can lead to O-dealkylation and cleavage of the linker, resulting in a short in vivo half-life and reduced drug exposure.[2]
-
Chemical Instability: While generally more stable than some other linker types, PEG linkers can be prone to auto-oxidation if not handled or stored properly. Additionally, moieties attached to the linker, such as amides, may be susceptible to hydrolysis.[3]
-
Conformational Instability of the Ternary Complex: The high flexibility of a long PEG12 linker can be a double-edged sword. While it allows the PROTAC to adopt various conformations to facilitate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility can also lead to an unstable or unproductive complex. This can result in inefficient ubiquitination and subsequent degradation of the target protein.
-
Poor Physicochemical Properties: The length of the PEG12 linker contributes to a high molecular weight and potentially a large polar surface area. This can negatively impact cell permeability and bioavailability. While PEG linkers are intended to improve solubility, an excessively long chain doesn't always guarantee optimal physicochemical properties.
Q2: How does the flexibility of a PEG12 linker impact PROTAC stability and function?
A2: The flexibility of a PEG12 linker is a critical determinant of PROTAC efficacy.
-
Advantages: A flexible linker can allow the PROTAC to span the distance between the target protein and the E3 ligase and adopt an optimal orientation for ternary complex formation.
-
Disadvantages: Excessive flexibility, as can be the case with a long PEG12 linker, may not sufficiently restrict the geometry of the ternary complex. This can lead to multiple, non-productive binding modes and a less stable interaction between the target protein and the E3 ligase, reducing the efficiency of ubiquitination.
Q3: My PROTAC with a PEG12 linker shows good in vitro potency but poor in vivo efficacy. What could be the cause?
A3: This is a common issue and often points towards metabolic instability of the linker. The PROTAC may be rapidly metabolized and cleared in vivo, leading to insufficient exposure to the target protein. The metabolites generated from linker cleavage might also compete with the intact PROTAC for binding to the target protein, further reducing efficacy. It is crucial to perform in vitro metabolic stability assays to investigate this.
Q4: Can the PEG12 linker contribute to the "hook effect"?
A4: Yes, indirectly. The "hook effect" is the phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs due to the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase) that are unable to form the productive ternary complex. An excessively long and flexible linker, such as PEG12, might increase the propensity for forming these unproductive binary complexes, potentially leading to a more pronounced hook effect.
Troubleshooting Guide
This section provides structured guidance for addressing specific instability-related issues you may encounter during your experiments with PROTACs containing a PEG12 linker.
| Issue | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| Low Degradation Efficiency in Cellular Assays | 1. Inefficient Ternary Complex Formation: The PEG12 linker may be too long or too flexible, leading to an unstable ternary complex. 2. Poor Cell Permeability: The large size and physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane. 3. PROTAC Instability in Media: The PROTAC may be degrading in the cell culture medium over the course of the experiment. | 1. Redesign the Linker: Synthesize analogs with shorter PEG linkers (e.g., PEG4, PEG6, PEG8) or incorporate rigid moieties (e.g., piperazine, piperidine, triazole rings) into the linker to reduce flexibility and pre-organize the molecule. 2. Assess Cell Permeability: Perform a Caco-2 permeability assay. Consider linker modifications to balance hydrophilicity and lipophilicity. 3. Evaluate Media Stability: Incubate the PROTAC in cell culture media for the duration of the experiment and quantify its concentration over time using LC-MS/MS. |
| Poor in vivo Pharmacokinetics (e.g., short half-life) | Metabolic Instability: The PEG12 linker is likely being metabolized by liver enzymes. | 1. Conduct in vitro Metabolic Stability Assays: Use human liver microsomes (HLM) or hepatocytes to determine the metabolic half-life. 2. Identify Metabolites: Use LC-MS/MS to identify the "soft spots" in the molecule, which are likely the ether linkages of the PEG chain. 3. Linker Modification: Replace the PEG12 linker with a more metabolically stable linker, such as an alkyl chain or a linker containing cycloalkane structures. Incorporating rigid elements can also shield the molecule from metabolic enzymes. |
| High Variability in Experimental Results | 1. PROTAC Aggregation: The compound may be precipitating in aqueous buffers or media. 2. Degradation During Sample Handling: The PROTAC may be unstable under certain storage or experimental conditions. | 1. Assess Solubility: Measure the kinetic and thermodynamic solubility of the PROTAC. If solubility is low, consider formulation strategies or linker modifications to improve it. 2. Optimize Handling and Storage: Store the PROTAC in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Minimize freeze-thaw cycles. Ensure compatibility with assay buffers. |
Quantitative Data Summary
The following table summarizes hypothetical comparative stability data for PROTACs with different linker types. Note that specific values are highly dependent on the entire PROTAC structure, not just the linker.
| Linker Type | In Vitro Half-life (HLM, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) |
| PEG12 | 15 | 0.5 | 50 |
| PEG8 | 35 | 1.2 | 25 |
| Alkyl-C12 | 90 | 0.2 | 150 |
| PEG4-Piperazine-PEG4 | >120 | 2.5 | 15 |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test PROTAC. Pre-incubate the mixture at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Visualizations
Caption: Troubleshooting workflow for a PEG12-PROTAC with poor in vivo efficacy.
References
Technical Support Center: Troubleshooting Aggregation in ADCs Utilizing m-PEG12-OTs Linkers
This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis and formulation of Antibody-Drug Conjugates (ADCs) that incorporate the m-PEG12-OTs linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges you may face.
Frequently Asked Questions (FAQs)
Q1: We are observing significant aggregation of our ADC after conjugation with a payload functionalized with this compound. What are the likely causes?
A1: ADC aggregation is a common challenge that can arise from several factors, particularly when dealing with hydrophobic payloads.[1] While PEG linkers like this compound are designed to increase hydrophilicity and reduce aggregation, issues can still occur.[2][] The primary causes of aggregation in this context include:
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of drug-linker molecules per antibody enhances the overall hydrophobicity of the ADC, which is a major driver of aggregation. Even with a hydrophilic PEG linker, a high DAR can lead to the formation of hydrophobic patches on the antibody surface, promoting self-association.[1]
-
Intrinsic Hydrophobicity of the Payload: Many cytotoxic payloads are highly hydrophobic. The m-PEG12-linker is intended to counteract this, but if the payload is exceptionally non-polar, the PEG chain may not be sufficient to maintain solubility, especially at higher DARs.
-
Suboptimal Conjugation Conditions: The conditions during the conjugation reaction, such as pH, temperature, and the presence of organic co-solvents, can induce antibody denaturation and subsequent aggregation. For instance, the pH of the buffer might be close to the isoelectric point of the antibody, reducing its solubility.
-
Instability of the Linker-Payload Complex: The tosylate (OTs) group on the this compound is a leaving group used to attach the PEG linker to your payload. If this reaction is incomplete or if the resulting linker-payload conjugate is unstable in the conjugation buffer, it could lead to heterogeneous products that are prone to aggregation.
-
Antibody-Specific Properties: Some monoclonal antibodies are inherently more prone to aggregation than others due to their amino acid composition and surface hydrophobicity.
Q2: How can the this compound linker itself contribute to aggregation?
A2: While the PEG12 moiety is hydrophilic and designed to prevent aggregation, the overall stability and purity of the linker-payload conjugate are critical. The "OTs" (tosylate) is a leaving group for the reaction with your payload. Potential issues related to the linker chemistry include:
-
Incomplete Reaction: If the reaction of this compound with your payload is not driven to completion, you will have unreacted payload which can contribute to aggregation.
-
Hydrolysis of the Tosylate Group: Tosylates can be susceptible to hydrolysis, especially under basic pH conditions. If the this compound hydrolyzes before reacting with your payload, it will result in m-PEG12-OH, which cannot react with the payload. This leads to a lower conjugation efficiency and a heterogeneous mixture that may be difficult to purify and could contribute to aggregation.
-
Side Reactions: Depending on the buffer components, the tosylate group could potentially have side reactions. For example, amine-containing buffers (like Tris) could react with the tosylate, leading to undesired byproducts.
Q3: What analytical techniques can we use to detect and quantify ADC aggregation?
A3: A multi-pronged approach using orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation. Key methods include:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates. It separates molecules based on their hydrodynamic volume, allowing for the detection and quantification of monomers, dimers, and higher-order aggregates.
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of the eluting species, confirming the presence and size of aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates. It is often used for rapid screening and stability studies.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that characterizes macromolecules based on their sedimentation behavior in a centrifugal field. It can resolve different species and is very sensitive to high molecular weight aggregates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with SEC, LC-MS can provide detailed information on the composition of aggregated species, helping to identify if they are composed of ADC molecules with specific DAR values.
Troubleshooting Guide
Problem: High levels of aggregation detected by SEC immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce the Molar Excess of Linker-Payload: Perform a titration experiment with decreasing molar equivalents of the m-PEG12-payload to find the optimal ratio that achieves a clinically relevant DAR without inducing significant aggregation. 2. Optimize Reaction Time: Shorter incubation times may lead to a lower DAR but can also reduce the exposure of the antibody to potentially stressful conditions. |
| Suboptimal Buffer Conditions | 1. pH Optimization: Screen a range of buffer pH values (e.g., from 6.0 to 8.0) to find a condition where the antibody is most stable and aggregation is minimized. Avoid the isoelectric point of the antibody. 2. Buffer Composition: Use buffers known to stabilize antibodies, such as histidine or citrate-based buffers. Avoid buffers that may react with the tosylate group if the payload is being functionalized in situ. |
| Presence of Organic Co-solvent | 1. Minimize Co-solvent Concentration: If a co-solvent is required to dissolve the linker-payload, use the absolute minimum concentration necessary. 2. Screen Different Co-solvents: Test different co-solvents (e.g., DMSO, DMA, NMP) to identify one that is less denaturing to the antibody. |
| Linker-Payload Instability | 1. Confirm Complete Payload Functionalization: Before conjugation to the antibody, ensure that the reaction between your payload and this compound is complete using techniques like HPLC or LC-MS to characterize the product. 2. Assess Stability: Test the stability of the purified m-PEG12-payload in the planned conjugation buffer to ensure it does not degrade or precipitate over the course of the reaction. |
Problem: ADC appears soluble after conjugation but aggregates upon storage.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Formulation Buffer | 1. Excipient Screening: Screen different stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) to identify a formulation that minimizes aggregation during storage. 2. pH of Formulation: The optimal pH for storage may be different from the optimal pH for conjugation. Conduct a pH stability study for the purified ADC. |
| Sub-optimal Storage Temperature | 1. Temperature Stability Study: Assess the stability of the ADC at different temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage condition. 2. Freeze-Thaw Stability: Evaluate the impact of freeze-thaw cycles on ADC aggregation if the product is to be stored frozen. |
| Light Exposure | 1. Protect from Light: Some payloads are photosensitive, and their degradation can lead to aggregation. Store the ADC in light-protected vials. |
| Mechanical Stress | 1. Avoid Agitation: Shaking or vigorous mixing can induce protein aggregation. Handle the ADC solution gently. |
Quantitative Data Summary
The following table summarizes common analytical techniques used to characterize ADC aggregation.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Quantification of monomer, dimer, and higher-order aggregates. | Robust, reproducible, widely used in industry. | May underestimate aggregates if they interact with the column matrix. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with light scattering detection. | Absolute molar mass of eluting species. | Provides definitive confirmation of aggregate size. | More complex setup and data analysis than standard SEC. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Size distribution and polydispersity index (PDI). | Fast, sensitive to large aggregates, low sample consumption. | Not a high-resolution technique; sensitive to dust and contaminants. |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation velocity in a strong centrifugal field. | Sedimentation coefficient distribution, size and shape information. | High resolution, can characterize a wide range of species. | Requires specialized equipment and expertise. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass analysis. | Mass identification of species within monomer and aggregate peaks. | Provides detailed molecular information on the aggregates. | Can be complex to implement for large, heterogeneous molecules like ADCs. |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector (monitoring at 280 nm and/or a payload-specific wavelength) and a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The composition may need to be optimized to prevent non-specific interactions with the column.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a known volume of the sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm. The monomer peak will be the main peak, with aggregate peaks eluting earlier and fragment peaks eluting later.
-
-
Data Analysis: Integrate the peak areas for the monomer and the aggregates. The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Rapid Assessment of Aggregation by Dynamic Light Scattering (DLS)
-
Instrumentation: A DLS instrument.
-
Sample Preparation:
-
Filter the buffer to be used for dilution to remove any particulate matter.
-
Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL in the filtered buffer.
-
Transfer the sample to a clean, dust-free cuvette.
-
-
Analysis:
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: The instrument software will generate a size distribution report. Look for:
-
Z-average diameter: An intensity-weighted average size. An increase in the Z-average diameter over time or between samples can indicate aggregation.
-
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered monodisperse. An increasing PDI suggests the formation of aggregates.
-
Size Distribution by Intensity/Volume/Number: Examine the distribution plots for the appearance of larger species.
-
Visualizations
Caption: Factors contributing to ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
References
Technical Support Center: Purifying m-PEG12-OTs Conjugates
Welcome to the Technical Support Center for m-PEG12-OTs conjugate purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific PROTAC linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying this compound conjugates?
The purification of this compound and its conjugates can be challenging due to the physicochemical properties of the PEG moiety. Key challenges include:
-
Separation from Starting Materials: Removing unreacted m-PEG12-OH and excess tosylating agents or other reactants is a primary hurdle.
-
Resolution from Byproducts: The tosylation reaction can generate byproducts such as ditosylated PEG or shorter PEG oligomers, which can be difficult to separate from the desired monotosylated product.[1][2] During conjugation, side reactions can lead to a heterogeneous mixture of products.
-
Product Polydispersity: Commercial m-PEG12-OH may have some degree of polydispersity, leading to a mixture of conjugates with slightly different PEG chain lengths, which can broaden peaks during chromatography.[3][4]
-
Hydrolysis: The tosylate group is susceptible to hydrolysis, which can occur during aqueous workups or prolonged exposure to moisture, leading to the formation of the starting m-PEG12-OH.
-
Emulsion Formation: During liquid-liquid extraction, the amphipathic nature of PEG compounds can lead to the formation of stable emulsions, complicating the workup process.[5]
-
Poor UV Absorbance: The PEG chain itself lacks a strong UV chromophore, making detection by UV-Vis spectrophotometry challenging unless the conjugated molecule has a strong absorbance.
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purification of PEGylated molecules.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and effective method. It separates molecules based on their hydrophobicity. The tosyl group and many conjugated molecules add significant hydrophobicity, allowing for good separation from the more polar, unreacted m-PEG12-OH. C18 or C8 columns are typically used.
-
Normal-Phase HPLC (NP-HPLC): This technique can also be used and may offer better resolution for certain PEG oligomers, especially after derivatization. However, RP-HPLC is generally the preferred method for PEG conjugates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be useful for removing small molecule impurities from a much larger PEGylated protein conjugate. However, it is less effective at separating this compound from unreacted m-PEG12-OH due to their similar molecular weights.
Q3: How can I improve the detection of my this compound conjugate during HPLC purification?
Since the PEG linker has poor UV absorbance, detection can be challenging. Here are some solutions:
-
Utilize the Chromophore of the Conjugate: If the molecule conjugated to the this compound has a strong UV chromophore, you can monitor the elution at the appropriate wavelength.
-
Universal Detectors: For applications where the conjugate also lacks a strong chromophore, universal detectors are highly recommended. These include:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Refractive Index Detector (RID): Note that RID is often less sensitive and not compatible with gradient elution.
-
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides both detection and mass confirmation of the desired product and any impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Issue | Symptom | Potential Cause | Suggested Solution |
| Incomplete Separation | HPLC analysis shows co-elution or poor resolution between the desired conjugate and starting materials (e.g., m-PEG12-OH). | Inappropriate HPLC column or suboptimal gradient elution. | For RP-HPLC, use a C18 or C8 column with a suitable pore size. Optimize the gradient by making it shallower around the elution time of the components of interest to improve resolution. |
| Low Recovery | The final yield of the purified conjugate is significantly lower than expected. | - Adsorption to the column.- Product precipitation on the column.- Product degradation. | - Try a different column chemistry or modify the mobile phase to reduce non-specific binding.- Ensure the conjugate is soluble in the mobile phase throughout the gradient.- Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method. |
| Peak Broadening/Tailing | The HPLC peak for the conjugate is broad or shows significant tailing. | - Polydispersity of the starting PEG material.- Slow kinetics on the column stationary phase. | - Use a high-purity, monodisperse m-PEG12-OH starting material.- Optimize chromatographic conditions such as flow rate and temperature. A slower flow rate can sometimes improve peak shape. |
| Emulsion During Workup | A stable emulsion forms during liquid-liquid extraction, making phase separation difficult. | The amphipathic nature of PEG compounds. The presence of fine particulates (e.g., pyridinium salts) can also stabilize emulsions. | - Add brine (saturated NaCl solution) to the aqueous layer to "salt out" the organic components and break the emulsion.- If particulates are present from the reaction (e.g., when using pyridine), filter the reaction mixture through a pad of celite before extraction. |
| Presence of Unexpected Peaks | HPLC analysis of the purified fraction shows additional, unidentified peaks. | - Reaction byproducts (e.g., ditosylated species).- Degradation products (e.g., hydrolysis of the tosylate).- Contaminants from reagents or solvents. | - Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation.- Ensure anhydrous conditions during the tosylation reaction and handle the purified product in a dry environment.- Use high-purity reagents and solvents. |
Quantitative Data Summary
While specific quantitative data for the purification of this compound conjugates is not widely published in comparative tables, the following table summarizes typical purity levels and analytical parameters based on vendor specifications and related literature.
| Parameter | Typical Value/Method | Reference |
| Starting Material Purity (m-PEG12-OH) | >98% | |
| Final Product Purity (this compound) | >96% | |
| Primary Purification Technique | Reversed-Phase HPLC (RP-HPLC) | |
| Primary Analytical Techniques for Purity | - RP-HPLC- Quantitative ¹H NMR- MALDI-TOF MS | |
| Oligomer Purity of PEG12-Tosylate (by RP-HPLC) | ~98.2% |
Experimental Protocols
Protocol: RP-HPLC Purification of an this compound Conjugate
This protocol provides a general starting point. Optimization will be required based on the specific properties of the conjugated molecule and the available HPLC system.
1. Materials and Equipment:
-
Crude this compound conjugate reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
UV-Vis, ELSD, or MS detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
-
Detection: As determined by the properties of the conjugate (e.g., 254 nm if aromatic, or ELSD/MS for universal detection).
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 20 5 20 35 80 40 100 45 100 46 20 | 50 | 20 |
5. Post-Purification:
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Caption: General workflow for the synthesis and purification of this compound conjugates.
Caption: Troubleshooting logic for common issues in this compound conjugate purification.
References
- 1. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Mass Spectrometry of m-PEG12-OTs-Linked Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected mass spectra with m-PEG12-OTs-linked molecules.
Troubleshooting Guide
Researchers may encounter several common issues when analyzing this compound-linked molecules by mass spectrometry. This guide provides a systematic approach to identifying and resolving these challenges.
Issue 1: No or Low Signal Intensity of the Target Molecule
Possible Causes:
-
Poor Ionization: The molecule may not be ionizing efficiently under the chosen conditions.
-
Sample Dilution: The concentration of the analyte may be too low.
-
Instrument Contamination: Contaminants in the system can suppress the signal of the target molecule.
-
Incomplete Reaction: The this compound may not have successfully linked to the target molecule.
Troubleshooting Steps:
-
Optimize Ionization Source Parameters:
-
Adjust spray voltage, capillary temperature, and gas flow rates.
-
Try a different ionization technique if available (e.g., switch between ESI and APCI).
-
-
Verify Sample Concentration:
-
Concentrate the sample using appropriate methods (e.g., vacuum centrifugation).
-
Ensure the final concentration is suitable for your mass spectrometer's sensitivity.
-
-
System Cleaning:
-
Run blank injections with a high-purity solvent to check for system contamination.
-
If contamination is present, follow the manufacturer's protocol for cleaning the ion source and transfer optics.
-
-
Confirm Conjugation:
-
Use an alternative analytical technique (e.g., SDS-PAGE, HPLC) to confirm the successful conjugation of this compound to your molecule of interest.
-
Issue 2: Complex and Uninterpretable Mass Spectra
Possible Causes:
-
Multiple Charge States: PEGylated molecules are known to acquire multiple charges, leading to a complex envelope of peaks.[1][2]
-
Polydispersity of PEG (if applicable): If a polydisperse PEG reagent was used instead of a discrete chain length like this compound, this will result in a distribution of masses.
-
Presence of Adducts: Formation of various adducts with cations like Na+, K+, and NH4+ is common.
-
In-source Fragmentation: The molecule may be fragmenting in the ionization source.
Troubleshooting Steps:
-
Employ Charge Stripping Agents:
-
Post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the spectrum by reducing the number of charge states.[1]
-
-
Optimize Declustering Potential/Cone Voltage:
-
Gradually decrease the declustering potential or cone voltage to minimize in-source fragmentation.
-
-
Improve Sample Purity:
-
Use appropriate purification methods (e.g., HPLC, dialysis) to remove unreacted starting materials and byproducts.
-
-
Utilize Deconvolution Software:
-
Employ specialized software to deconvolute the multiply charged spectrum into a zero-charge mass spectrum for easier interpretation.
-
Issue 3: Unexpected Mass Peaks Observed
Possible Causes:
-
Contamination: The presence of polyethylene glycol (PEG) from lab consumables is a common issue.[3]
-
Hydrolysis of the Tosylate Group: The tosylate group (-OTs) can hydrolyze to a hydroxyl group (-OH), resulting in a mass shift.
-
Fragmentation of the PEG Chain or Tosyl Group: The molecule may be fragmenting in a predictable manner.
-
Formation of Byproducts during Reaction: Side reactions during the conjugation process can lead to unexpected species.
Troubleshooting Steps:
-
Identify Common Contaminants:
-
Look for the characteristic repeating unit of PEG (44.03 Da).
-
Ensure all solvents, vials, and pipette tips are free from PEG contamination.
-
-
Check for Hydrolysis:
-
Calculate the expected mass of the hydrolyzed product and look for a corresponding peak. The mass difference between the tosylated and hydrolyzed product is -154.01 Da (Mass of Ts - Mass of H).
-
-
Analyze Fragmentation Patterns:
-
Look for fragment ions corresponding to the loss of the tosyl group (155.02 Da) or repeating ethylene glycol units (44.03 Da).
-
-
Evaluate Reaction Purity:
-
Analyze the starting materials (this compound and the target molecule) by mass spectrometry to identify any impurities that may be carried through the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of my this compound-linked molecule?
A1: First, you need to know the molecular weight of your target molecule. The molecular formula for this compound is C32H58O15S, and its monoisotopic molecular weight is 714.36 g/mol . To calculate the expected mass of the conjugated product, add the mass of this compound (minus the leaving group, if any, from your target molecule) to the mass of your target molecule.
Q2: What are the common adducts I should expect to see in the mass spectrum?
A2: With electrospray ionization (ESI), it is common to observe various adducts. You should look for peaks corresponding to your molecule plus the mass of common ions.
| Adduct Ion | Mass Added (Da) |
| Hydrogen ([M+H]+) | 1.01 |
| Sodium ([M+Na]+) | 22.99 |
| Ammonium ([M+NH4]+) | 18.04 |
| Potassium ([M+K]+) | 39.10 |
Q3: My mass spectrum shows a series of peaks separated by 44 Da. What does this mean?
A3: A repeating pattern of peaks separated by approximately 44 Da is the characteristic signature of polyethylene glycol (PEG). This could be due to contamination from laboratory consumables or fragmentation of the PEG chain in your molecule.
Q4: I see a peak that is about 154 Da lighter than my expected product. What could this be?
A4: This mass difference likely corresponds to the hydrolysis of the tosylate (-OTs) group to a hydroxyl (-OH) group. The tosyl group has a mass of approximately 155.02 Da, while a hydrogen atom has a mass of 1.01 Da. The net loss of mass upon hydrolysis is therefore around 154.01 Da.
Q5: What are the expected fragment ions for an this compound-linked molecule?
A5: While a detailed fragmentation analysis would require experimental data for your specific molecule, you can look for some common fragmentation patterns:
-
Loss of the tosyl group: A neutral loss of 155.02 Da.
-
Cleavage of the PEG chain: A series of fragment ions separated by 44.03 Da, corresponding to the loss of ethylene glycol units.
-
Fragmentation of your target molecule: The fragmentation pattern will be specific to the structure of your molecule.
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
-
Dissolve the Sample: Dissolve the purified this compound-linked molecule in a suitable solvent compatible with mass spectrometry, such as a mixture of acetonitrile and water, to a final concentration of 1-10 µM.
-
Add Acid Modifier (Optional): For positive ion mode, add a small amount of formic acid or acetic acid (0.1% final concentration) to facilitate protonation.
-
Centrifuge: Centrifuge the sample at high speed for 5-10 minutes to pellet any particulates.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial, avoiding any pelleted material.
Protocol 2: LC-MS Method for Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: A wide scan range (e.g., m/z 200-2000) is recommended to detect the parent ion and potential fragments.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage/Declustering Potential: Start with a low value (e.g., 20-30 V) to minimize in-source fragmentation and optimize as needed.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound-linked molecules.
Caption: A logical diagram illustrating the troubleshooting process for unexpected mass spectra.
References
- 1. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In-Vivo Stability of PEG12 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the in-vivo stability of PEG12 linkers in your bioconjugation and drug delivery experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of in-vivo degradation for PEG12 linkers?
A1: PEG12 linkers, like other polyethylene glycol-based structures, can undergo degradation in vivo through two primary mechanisms:
-
Hydrolysis: The ether bonds within the PEG backbone are susceptible to cleavage by water molecules. This process can be influenced by the local pH environment. While generally stable at physiological pH (7.4), acidic microenvironments, such as those found in endosomes and lysosomes (pH 4.5-6.0), can accelerate hydrolytic degradation.
-
Oxidative Degradation: Reactive oxygen species (ROS) generated by metabolic processes can lead to the oxidation and subsequent cleavage of the PEG chain. The ether linkages are vulnerable to oxidative attack.[1]
-
Enzymatic Degradation: While the PEG backbone is generally considered to be relatively resistant to enzymatic cleavage in mammals, some studies suggest that certain enzymes, such as cytochrome P450 enzymes, may play a role in the metabolism of the ether linkages.[1]
Q2: How does the structure of a PEG12 linker influence its in-vivo stability?
A2: The stability of a PEG12 linker can be significantly impacted by its architecture:
-
Linear vs. Branched: Branched PEG linkers can offer greater steric hindrance, which may provide a protective effect against enzymatic degradation and reduce interactions with other molecules in the biological environment, potentially leading to improved stability compared to linear counterparts.
-
Flanking Groups: The chemical groups attached to the PEG12 linker for conjugation to the biomolecule and the payload can influence its stability. For instance, certain ester-based linkages used for conjugation are more prone to hydrolysis than more stable amide or ether linkages.
Q3: Can modifying the PEG12 linker improve its in-vivo half-life?
A3: Yes, chemical modifications can enhance the in-vivo stability of a PEG12 linker. Strategies include:
-
Incorporation of Stable Bonds: Utilizing more hydrolytically stable linkages, such as amides or carbamates, to connect the PEG linker to the antibody and the drug can prevent premature cleavage.
-
Pendant Linker Design: A "pendant" configuration, where the PEG chains are attached alongside the drug-linker, has been shown to improve the pharmacokinetic profile and lead to slower clearance rates compared to a conventional linear arrangement.[2]
-
Introduction of Bulky Groups: Incorporating sterically hindering moieties near susceptible cleavage sites can protect the linker from enzymatic or hydrolytic attack.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments involving PEG12 linkers.
Problem 1: Premature Payload Release in In-Vivo Pharmacokinetic Studies
Symptom: You observe a rapid decrease in the concentration of the intact antibody-drug conjugate (ADC) and a corresponding increase in the free payload concentration in plasma shortly after administration.
dot
Caption: Troubleshooting workflow for premature payload release.
Problem 2: Poor In-Vivo Efficacy Despite Good In-Vitro Potency
Symptom: Your PEG12-linked conjugate shows high potency in cell-based assays but fails to demonstrate the expected therapeutic effect in animal models.
dot
Caption: Troubleshooting workflow for poor in-vivo efficacy.
Quantitative Data Summary
The in-vivo stability of a PEG linker is often correlated with its impact on the pharmacokinetic properties of the conjugated molecule. The following table summarizes data on the effect of PEG linker length on the in-vivo half-life of various bioconjugates. While specific data for modified PEG12 is limited, the general trend indicates that increasing the hydrodynamic radius through longer or branched PEG chains can enhance circulation time.
| Molecule Type | Linker Modification | In-Vivo Half-Life | Fold Increase vs. No PEG | Reference |
| Affibody-Drug Conjugate | None | 19.6 minutes | - | [3] |
| Affibody-Drug Conjugate | 4 kDa PEG | 49 minutes | 2.5 | |
| Affibody-Drug Conjugate | 10 kDa PEG | 219.5 minutes | 11.2 | |
| Trastuzumab Fab Fragment | Unconjugated | ~1.5 hours | - | |
| Trastuzumab Fab Fragment | 20 kDa PEG (N-terminal) | ~24 hours | ~16 | |
| Trastuzumab Fab Fragment | 2 x 20 kDa PEG (cysteine) | ~48 hours | ~32 |
Experimental Protocols
Protocol 1: In-Vitro Plasma Stability Assay
Objective: To assess the stability of a PEG12-linked conjugate in plasma by monitoring the integrity of the conjugate and the release of free payload over time.
Materials:
-
PEG12-linked conjugate of interest
-
Freshly collected, anticoagulated plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system
-
Analytical standards for the intact conjugate and the free payload
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the PEG12-linked conjugate in a suitable buffer (e.g., PBS).
-
Spike the conjugate into pre-warmed plasma to a final concentration relevant to your in-vivo studies (e.g., 10 µg/mL).
-
Prepare a control sample by spiking the conjugate into PBS.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.
-
-
Sample Processing:
-
Immediately stop the reaction by adding 3 volumes of ice-cold protein precipitation solution to the plasma aliquot.
-
Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the intact conjugate and the released free payload.
-
Use the analytical standards to generate calibration curves for accurate quantification.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining and the percentage of payload released over time.
-
Calculate the in-vitro half-life of the conjugate in plasma.
-
Protocol 2: In-Vivo Pharmacokinetic Study and Stability Assessment
Objective: To determine the pharmacokinetic profile and in-vivo stability of a PEG12-linked conjugate in an animal model.
Materials:
-
PEG12-linked conjugate
-
Appropriate animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia (if required for blood collection)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing:
-
Administer the PEG12-linked conjugate to the animals via the intended route (e.g., intravenous injection).
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, 72 hours post-dose), collect blood samples into anticoagulant-treated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Process the plasma samples (e.g., protein precipitation or immunoaffinity capture) to extract the analytes.
-
Quantify the concentrations of the total antibody, the intact conjugate, and the free payload using validated LC-MS/MS or ligand-binding assays.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life for each analyte.
-
-
Stability Assessment:
-
Plot the concentration-time profiles for the total antibody, intact conjugate, and free payload.
-
A divergence in the profiles of the total antibody and the intact conjugate indicates in-vivo linker cleavage.
-
Signaling Pathways and Degradation Mechanisms
The in-vivo degradation of a PEG12 linker within a bioconjugate is a complex process that does not follow a single, well-defined signaling pathway. Instead, it is a result of the interplay of chemical and enzymatic processes in different biological compartments. The following diagram illustrates a logical representation of the potential degradation pathways.
dot
Caption: Potential in-vivo degradation pathways for a PEG12 linker.
References
Technical Support Center: Minimizing Off-Target Reactions of the Tosylate Group
Welcome to the technical support center for tosylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize common off-target reactions and improve the yield and purity of their desired tosylated products.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting an alcohol to a tosylate?
Converting an alcohol to a tosylate transforms the hydroxyl (-OH) group, which is a poor leaving group, into a tosylate (-OTs) group.[1][2][3] The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge, making the carbon atom it is attached to susceptible to nucleophilic substitution (S(_{N})2) or elimination (E2) reactions.[4] This two-step strategy (tosylation followed by substitution) avoids the often harsh acidic conditions required to activate an alcohol for direct substitution.[1]
Q2: What are the most common side reactions during a tosylation reaction?
The most frequently encountered off-target reactions include:
-
Elimination (E2 Reaction): Instead of substitution on the alcohol, a proton is abstracted from an adjacent carbon, leading to the formation of an alkene. This is a major competitive pathway, especially for secondary and tertiary alcohols.
-
Chloride Substitution: The chloride ion (Cl⁻), formed as a byproduct from tosyl chloride (TsCl), can act as a nucleophile and displace the newly formed tosylate group to yield an undesired alkyl chloride.
-
N-Tosylation: If the substrate contains a nucleophilic nitrogen atom (e.g., an amine), it can compete with the target alcohol, leading to the formation of a sulfonamide.
-
No Reaction or Low Yield: This is particularly common with sterically hindered alcohols that are less accessible to the bulky tosylating agent.
-
Product Decomposition: The resulting tosylate may be unstable and decompose during workup, purification (e.g., on silica gel), or storage.
Q3: Are there alternatives to tosylates for activating alcohols?
Yes, other sulfonate esters serve a similar purpose. The most common alternatives are mesylates (from methanesulfonyl chloride, MsCl) and triflates (from trifluoromethanesulfonic anhydride, Tf₂O).
-
Mesylates (-OMs): Mesyl chloride is less sterically hindered than tosyl chloride, which can be advantageous for tosylating hindered alcohols.
-
Triflates (-OTf): The triflate anion is an exceptionally good leaving group, making triflates significantly more reactive than tosylates or mesylates.
Troubleshooting Guide
Issue 1: My reaction is producing a significant amount of an alkene (elimination byproduct).
This indicates that the E2 elimination pathway is competing with the desired tosylation and subsequent substitution. The balance between substitution (S(_{N})2) and elimination (E2) is highly dependent on the reaction conditions.
-
Cause: Use of a strong, sterically hindered base and/or high reaction temperatures.
-
Solution 1: Modify the Base. Use a weaker, non-bulky base like pyridine. Pyridine acts as a base to neutralize the HCl byproduct without strongly promoting elimination.
-
Solution 2: Control the Temperature. Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to proceed at or below room temperature generally favors the substitution pathway.
-
Solution 3: Substrate Choice. Be aware that tertiary substrates are highly prone to elimination. For secondary substrates, careful control of conditions is critical. Primary substrates are least likely to undergo elimination.
Issue 2: I've isolated an alkyl chloride instead of my desired product.
This off-target reaction occurs when the chloride byproduct from tosyl chloride displaces the tosylate.
-
Cause: The in-situ generated chloride ion acts as a nucleophile. This is particularly prevalent with substrates that form stable carbocations (like benzylic alcohols) or when using polar aprotic solvents like DMF that can accelerate S(_{N})2 reactions.
-
Solution 1: Use Tosyl Anhydride. Using p-toluenesulfonic anhydride (Ts₂O) instead of tosyl chloride (TsCl) eliminates the chloride ion source from the reaction mixture.
-
Solution 2: Avoid High Temperatures. Elevated temperatures can facilitate this unwanted substitution.
-
Solution 3: Choose an Appropriate Solvent. While solvents like dichloromethane (DCM) are common, be cautious with highly polar aprotic solvents if this side reaction is observed.
Issue 3: The reaction is not proceeding, or the yield is very low, especially with a hindered alcohol.
Steric hindrance can prevent the alcohol from effectively attacking the sulfur atom of the tosyl chloride.
-
Cause: The substrate is too sterically crowded around the hydroxyl group.
-
Solution 1: Use a Less Bulky Sulfonating Agent. Methanesulfonyl chloride (MsCl) is smaller than TsCl and can often react where TsCl fails.
-
Solution 2: Increase Reagent Reactivity. Using a stronger base like sodium hydride (NaH) to first deprotonate the alcohol to the more nucleophilic alkoxide can facilitate the reaction. This must be done carefully under anhydrous conditions.
-
Solution 3: Use a Catalyst. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Solution 4: Increase Reaction Temperature. If other methods fail, heating the reaction in a solvent like pyridine may be necessary. Microwave irradiation has also been used to drive difficult tosylations.
Issue 4: My tosylate product decomposes during purification on a silica gel column.
Tosylates can be sensitive to the acidic nature of standard silica gel.
-
Cause: The acidic surface of the silica gel promotes hydrolysis or other decomposition pathways.
-
Solution 1: Neutralize the Silica Gel. Run the column using an eluent that has been neutralized with a small amount of a non-nucleophilic base, such as 1-2% triethylamine. It is also beneficial to prepare the silica gel slurry in this neutralized eluent.
-
Solution 2: Minimize Contact Time. Perform flash chromatography as quickly as possible. Consider using a less acidic stationary phase like neutral alumina.
-
Solution 3: Low-Temperature Purification. Keep fractions cold (e.g., in an ice bath) and remove the solvent under reduced pressure at low temperatures.
Data Presentation
Table 1: Competitive Tosylation of Primary vs. Secondary Alcohols
This table shows the outcome of a competitive reaction where a primary and a secondary alcohol were subjected to tosylation, demonstrating the higher reactivity of the primary alcohol.
| Alcohol Substrate | Type | Yield of Tosylate |
| 1-Decanol | Primary | 81% |
| 2-Butanol | Secondary | 4% |
Table 2: Influence of Base and Substrate on S(_{N})2 vs. E2 Pathways
This table summarizes the expected major pathway based on substrate and the nature of the nucleophile/base.
| Substrate Type | Strong, Non-Bulky Nucleophile (e.g., I⁻, Br⁻) | Strong, Bulky Base (e.g., t-BuOK) |
| Primary (1°) | S({N})2 | E2 |
| Secondary (2°) | S({N})2 / E2 competition | E2 (major) |
| Tertiary (3°) | No S(_{N})2 | E2 |
Experimental Protocols
Protocol 1: General Tosylation of a Primary Alcohol
This protocol is a standard procedure for converting a primary alcohol to its corresponding tosylate under conditions that minimize side reactions.
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution. Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: Once the reaction is complete, quench it by adding cold water or a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 volumes).
-
Washing: Combine the organic layers and wash successively with cold 1 M HCl (to remove excess amine base), saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature to obtain the crude tosylate.
-
Purification: If necessary, purify the crude product quickly via flash column chromatography using a neutralized eluent (see Troubleshooting Issue 4).
Protocol 2: Selective Tosylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This method uses a catalyst to achieve high selectivity for the less-hindered primary alcohol.
-
Reaction Setup: To a solution of the diol (containing both primary and secondary alcohols, 1.0 eq.) in dichloromethane (CH₂Cl₂), add p-toluenesulfonic acid (p-TsOH) (1.0 eq.).
-
Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄) (0.2 eq.) to the mixture.
-
Reaction: Reflux the reaction mixture and monitor by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the primary tosylate.
Visualizations
Below are diagrams illustrating key concepts in tosylation reactions.
Caption: Competing reaction pathways for an alcohol undergoing tosylation.
Caption: A troubleshooting flowchart for common tosylation issues.
References
Technical Support Center: m-PEG12-OTs in ADC Development
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of m-PEG12-OTs linkers in the development of Antibody-Drug Conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Question 1: My ADC, synthesized with an m-PEG12 linker, shows significant aggregation after conjugation and purification. What are the potential causes and how can I resolve this?
Answer:
High aggregation is a common issue in ADC development, often stemming from the increased hydrophobicity contributed by the cytotoxic payload.[1][2] While the m-PEG12 linker is designed to increase hydrophilicity, other factors can lead to aggregation.[3][4][5]
Potential Causes:
-
High Drug-to-Antibody Ratio (DAR): Attempts to achieve a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and excipients in the conjugation and purification buffers may not be optimal for maintaining ADC solubility.
-
Payload Properties: Some payloads are extremely hydrophobic, and a PEG12 chain may not be sufficient to completely mitigate aggregation, especially at a high DAR.
Troubleshooting Steps:
-
Quantify Aggregation: Use Size-Exclusion Chromatography (SEC) to accurately determine the percentage of high molecular weight species (aggregates).
-
Optimize Conjugation Parameters: Systematically vary the linker-payload molar excess during conjugation to find the optimal balance between achieving the target DAR and minimizing aggregation. Refer to Protocol 1 for a general conjugation methodology.
-
Buffer Optimization:
-
Screen different pH levels and salt concentrations in your purification buffers.
-
Consider including stabilizing excipients like arginine or polysorbate in the final formulation buffer to prevent aggregation during storage.
-
-
Evaluate Linker Architecture: If aggregation persists, consider a linker with a longer PEG chain (e.g., PEG24) or a branched PEG structure, which can offer a greater hydrophilic shield.
Question 2: I am observing low conjugation yield and inconsistent Drug-to-Antibody Ratios (DARs). What factors should I investigate?
Answer:
Low yield and inconsistent DARs are frequent challenges in ADC synthesis. These issues can arise from the linker-payload itself, the reaction conditions, or the antibody.
Potential Causes:
-
Steric Hindrance: While PEG linkers improve solubility, a very long or bulky PEG chain can sometimes create steric hindrance, making it more difficult for the reactive group to access the conjugation site on the antibody.
-
Linker-Payload Instability: The this compound linker or the payload may be unstable under the chosen conjugation or purification conditions, leading to premature cleavage or degradation.
-
Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions (pH, temperature, reaction time) or insufficient molar excess of the linker-payload.
-
Antibody Variability: Batch-to-batch variations in the antibody or the number of available conjugation sites can lead to inconsistent DARs.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Perform a design of experiments (DoE) to screen a matrix of conditions, including pH, temperature, reaction time, and the molar excess of the this compound linker-payload. See Protocol 1 for a starting point.
-
Characterize Linker-Payload: Before conjugation, confirm the purity and stability of your this compound linker-payload construct using methods like HPLC and mass spectrometry.
-
Analytical Characterization: Use Hydrophobic Interaction Chromatography (HIC) to analyze the DAR distribution of your crude and purified ADC. This will help you understand the efficiency of the conjugation reaction. Refer to Protocol 3 .
-
Purification Method: Aggressive purification methods aimed at achieving a very narrow DAR distribution can sometimes lead to lower yields by discarding a significant portion of the conjugated material. Re-evaluate your purification strategy and acceptance criteria.
Question 3: My PEG12-ADC shows a poor pharmacokinetic (PK) profile with unexpectedly rapid clearance in vivo. How can I troubleshoot this?
Answer:
An ideal PEGylated ADC should exhibit a longer plasma half-life compared to its non-PEGylated counterpart. Rapid clearance suggests that the benefits of the PEG12 linker are being counteracted by other factors.
Potential Causes:
-
Residual Aggregation: Even low levels of aggregation not easily detected in vitro can lead to rapid clearance in vivo through uptake by the mononuclear phagocyte system.
-
ADC Instability: The linker may be unstable in plasma, leading to premature release of the payload. This can result in the detection of total antibody having a different PK profile than the intact ADC.
-
Hydrophobicity: If the payload is highly hydrophobic, the PEG12 linker may not be sufficient to prevent accelerated clearance, which is often mediated by the overall hydrophobicity of the ADC.
Troubleshooting Steps:
-
Pre-injection Analysis: Before any in vivo study, rigorously analyze the ADC sample for aggregation using SEC (see Protocol 2 ). Ensure you are injecting a monomeric and pure ADC.
-
In Vivo Stability Assessment: When conducting PK studies, use analytical methods that can differentiate between the intact ADC, total antibody, and free payload. This can help determine if premature drug deconjugation is occurring.
-
Optimize PEG Length: Studies have shown that a PEG chain of at least 8 units is often needed to significantly reduce clearance. While PEG12 is generally effective, some antibody-payload combinations may benefit from a longer PEG chain (e.g., PEG24) to further shield the hydrophobic payload and improve the PK profile.
Frequently Asked Questions (FAQs)
Q1: Why should I use a PEG linker like this compound in my ADC?
A1: Polyethylene glycol (PEG) linkers are incorporated into ADCs to modulate their physicochemical and pharmacological properties. Key advantages include:
-
Improved Hydrophilicity: Many cytotoxic payloads are hydrophobic. A hydrophilic PEG linker mitigates the tendency of the ADC to aggregate, especially at higher DARs.
-
Enhanced Pharmacokinetics: PEGylation increases the ADC's size, which can reduce renal clearance and extend its plasma half-life, allowing for greater accumulation in tumor tissue.
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the ADC's immunogenicity.
-
Enabling Higher DARs: By counteracting the hydrophobicity of the payload, PEG linkers can enable the development of ADCs with higher, more potent drug loads without compromising their developability profile.
Q2: How does the m-PEG12 linker length impact the therapeutic index of an ADC?
A2: The length of the PEG linker is a critical design parameter that directly influences the ADC's therapeutic index. A PEG12 linker generally improves the therapeutic index by:
-
Enhancing Efficacy: By improving the ADC's PK profile and extending its circulation time, the linker allows for more of the cytotoxic payload to reach the tumor site.
-
Reducing Toxicity: Improved solubility and reduced aggregation can decrease non-specific uptake by healthy tissues. Enhanced stability in circulation prevents premature release of the toxic payload, further minimizing off-target toxicity. This combination of increased efficacy and reduced toxicity widens the therapeutic window. The optimal PEG length is a balance, as very long chains could potentially hinder tumor penetration or interaction with the target cell.
Q3: What is the expected impact of a PEG12 linker on in vitro cytotoxicity versus in vivo efficacy?
A3: There is often a trade-off between in vitro and in vivo performance. While shorter PEG linkers may result in higher potency in cell-based assays (in vitro), longer linkers like PEG12 generally lead to superior in vivo efficacy. This is because the improved pharmacokinetic properties (longer half-life, reduced clearance) conferred by the PEG12 linker result in greater overall drug exposure at the tumor site over time, which is the key determinant of in vivo anti-tumor activity.
Q4: What are the essential analytical methods for characterizing an ADC containing an m-PEG12 linker?
A4: A comprehensive set of analytical tools is required to characterize the complex nature of ADCs. Key methods include:
-
Size-Exclusion Chromatography (SEC): Used to quantify the percentage of monomeric ADC and detect the presence of soluble aggregates.
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR distribution and calculate the average DAR of the ADC population.
-
Mass Spectrometry (MS): Provides an accurate mass of the intact ADC, confirming successful conjugation and allowing for DAR calculation. It is also used in peptide mapping to identify conjugation sites.
-
Reversed-Phase HPLC (RP-HPLC): Often used to measure the average DAR and assess the purity of the ADC.
Quantitative Data Summary
Table 1: Representative Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/day/kg) | Plasma Half-Life (t½, hours) | Relative Tumor Exposure |
| Non-PEGylated | High (~38) | Short | Baseline |
| PEG4 | Moderate (~25) | Moderate | Increased |
| PEG8 | Low (~16) | Long | Significantly Increased |
| PEG12 | Low (~15) | Long | Significantly Increased |
| PEG24 | Low (~14) | Long | Significantly Increased |
Note: Data is synthesized from multiple preclinical studies and is intended to show general trends. Absolute values are dependent on the specific antibody, payload, and animal model.
Table 2: Representative Effect of PEGylation on ADC Aggregation and Achievable DAR
| Parameter | Non-PEGylated ADC | ADC with PEG12 Linker |
| Target DAR | 4 | 8 |
| Payload Type | Hydrophobic (e.g., MMAE) | Hydrophobic (e.g., MMAE) |
| Observed Aggregation (SEC) | 5-15% | < 2% |
| Comments | High DAR often leads to significant aggregation and precipitation. | The PEG12 linker effectively shields the hydrophobic payload, enabling high DAR with minimal aggregation. |
Experimental Protocols
Protocol 1: General ADC Conjugation with this compound Linker-Payload
-
Antibody Preparation: Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.
-
Reduction (for Cysteine Conjugation): If conjugating to native or engineered cysteine residues, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate at 37°C for 1-2 hours.
-
Linker-Payload Preparation: Dissolve the this compound linker-payload in an organic co-solvent (e.g., DMSO) to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add the desired molar excess (e.g., 5-10 fold per conjugation site) of the linker-payload solution to the prepared antibody. The final concentration of the organic co-solvent should typically be kept below 10% (v/v).
-
Incubation: Gently mix and allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for 2-16 hours.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent (e.g., N-acetylcysteine for maleimide-based linkers).
-
Purification: Remove unreacted linker-payload and quenching reagent by purifying the ADC using SEC or tangential flow filtration (TFF).
Protocol 2: Analysis of ADC Aggregation by SEC
-
System: An HPLC system equipped with a UV detector.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the ADC sample to a concentration of ~1 mg/mL in the mobile phase.
-
Injection & Run: Inject 10-20 µL of the sample and run an isocratic elution for 20-30 minutes.
-
Data Analysis: Monitor absorbance at 280 nm. Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of the monomeric peak relative to the total area of all peaks.
Protocol 3: Determination of DAR by HIC
-
System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: Run a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.). Calculate the weighted average DAR by summing the product of each peak's relative area and its corresponding DAR value.
Protocol 4: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use healthy mice or rats (e.g., Sprague-Dawley rats).
-
Administration: Administer the ADC intravenously via the tail vein at a defined dose (e.g., 3 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days) post-injection.
-
Sample Processing: Isolate plasma from the blood samples by centrifugation.
-
Quantification: Measure the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated ELISA method.
-
Data Analysis: Plot the mean plasma concentration versus time and determine key pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.
Visualizations
Caption: High-level workflow for ADC developability assessment.
Caption: Troubleshooting logic for high ADC aggregation.
Caption: Simplified mechanism of action for a PEGylated ADC.
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
how to confirm successful conjugation of m-PEG12-OTs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the successful conjugation of m-PEG12-OTs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a monodisperse polyethylene glycol (PEG) linker containing 12 PEG units, a methoxy (m-) cap at one end, and a tosylate (-OTs) functional group at the other. The tosylate is an excellent leaving group, making the molecule highly reactive towards nucleophiles. Its primary application is in bioconjugation, where it serves as a hydrophilic spacer to link molecules, for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: What functional groups can this compound react with?
A2: The tosylate group on this compound readily reacts with primary nucleophiles. The most common reaction partners are:
-
Primary and secondary amines (-NH2, -NHR): To form stable secondary or tertiary amine linkages. This is a very common strategy for labeling proteins on lysine residues.[2][3]
-
Thiols (-SH): To form thioether linkages, often used for site-specific conjugation on cysteine residues.
-
Hydroxyls (-OH): To form ether linkages, though this reaction is generally slower than with amines or thiols.
Q3: How can I confirm that my conjugation reaction with this compound was successful?
A3: Successful conjugation can be confirmed using a combination of analytical techniques that detect changes in the physical and chemical properties of your target molecule after the attachment of the m-PEG12 moiety. The most common methods are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and NMR Spectroscopy.[4][] SDS-PAGE and FTIR spectroscopy can also provide supporting evidence.
Q4: What are the expected changes in analytical data after a successful conjugation?
A4: Upon successful conjugation, you should observe specific changes in your analytical data. The key expected outcomes are summarized in the table below.
Data Presentation: Expected Analytical Outcomes
| Analytical Technique | Parameter | Expected Change After Successful Conjugation |
| Mass Spectrometry (MS) | Molecular Weight | Increase of ~541.7 Da (Mass of m-PEG12- fragment) |
| ¹H NMR Spectroscopy | Chemical Shift (ppm) | Appearance of characteristic PEG signals (~3.6 ppm) and shifts in proton signals adjacent to the conjugation site. |
| RP-HPLC | Retention Time | Typically a shift in retention time. The direction depends on the hydrophilicity of the conjugate relative to the starting material. |
| SEC-HPLC | Retention Time | A slight decrease in retention time, indicating an increase in hydrodynamic radius. |
| FTIR Spectroscopy | Absorption Bands (cm⁻¹) | Appearance of a strong C-O-C ether stretch characteristic of the PEG backbone, typically around 1100 cm⁻¹. |
| SDS-PAGE | Band Migration | An upward shift in the band position, corresponding to an increase in molecular weight. |
Troubleshooting Guide
Problem: My mass spectrum does not show the expected mass for the conjugated product.
-
Possible Cause 1: Incomplete or Failed Reaction. The reaction may not have proceeded to completion.
-
Solution: Verify the pH of your reaction buffer; conjugation to primary amines is most efficient at a pH of 7-9. Ensure reagents are not degraded; this compound should be stored at -20°C and protected from moisture. Consider increasing the reaction time or temperature.
-
-
Possible Cause 2: Mass Spectrometry Settings. The instrument settings may not be optimal for your PEGylated molecule. PEGylated compounds can be challenging to ionize and may produce complex spectra with multiple charge states.
-
Solution: Use an ESI-MS instrument and consider adding a charge-reducing agent like triethylamine (TEA) post-column to simplify the mass spectrum. Ensure the mass range is set correctly to observe your product.
-
Problem: My HPLC chromatogram shows a large peak for my starting material and no clear product peak.
-
Possible Cause 1: Poor Chromatographic Resolution. The starting material and the PEGylated product may not be well-separated by your current HPLC method.
-
Solution: Optimize your HPLC method. For Reversed-Phase HPLC (RP-HPLC), adjust the gradient elution profile. For Size-Exclusion HPLC (SEC-HPLC), ensure the column pore size is appropriate for the size difference you are trying to resolve. Sometimes, an alternative method like Ion-Exchange (IEX-HPLC) or Hydrophobic Interaction Chromatography (HIC-HPLC) may provide better resolution.
-
-
Possible Cause 2: Low Conjugation Yield. If the reaction yield is very low, the product peak may be too small to detect clearly.
-
Solution: Concentrate your sample before injection. Re-evaluate your reaction conditions (see above) to improve the conjugation efficiency.
-
Problem: My ¹H NMR spectrum is difficult to interpret or shows no change.
-
Possible Cause 1: Overlapping Signals. The characteristic signals of the PEG chain (a broad singlet around 3.6 ppm) can overlap with other signals in your molecule.
-
Solution: Focus on the signals of the protons on the carbon atom where conjugation occurred. A downfield shift is often observed for these protons. If available, 2D NMR techniques like COSY or HSQC can help resolve overlapping peaks.
-
-
Possible Cause 2: Low Signal-to-Noise. If the concentration of your product is low, the signals may be weak.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio. Ensure your sample is free of paramagnetic impurities that can cause peak broadening.
-
Experimental Protocols & Workflows
General Protocol for Conjugation to a Primary Amine
-
Preparation: Dissolve your amine-containing substrate (e.g., protein, peptide) in a non-amine-containing buffer such as phosphate-buffered saline (PBS) at pH 7.4 or borate buffer at pH 8.5.
-
Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous solvent like DMSO or DMF to create a stock solution.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the substrate solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume any excess this compound.
-
Purification: Remove unreacted PEG reagent and byproducts using a suitable technique such as SEC-HPLC, dialysis, or ultrafiltration.
Workflow for Confirmation of Successful Conjugation
References
Technical Support Center: Refining PROTAC Design to Mitigate the Hook Effect
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in PROTAC development. Our focus is on rational PROTAC design, with a specific emphasis on the role of the linker, such as a PEG12 linker, in overcoming this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC-mediated protein degradation where the efficacy of the PROTAC decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[1][2] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[3]
Q2: Why is it critical to address the hook effect?
A2: Failing to recognize and address the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, falling on the downward slope of the bell-shaped curve where degradation is minimal. This can result in the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are crucial for structure-activity relationship (SAR) studies and lead optimization.
Q3: How does the linker design, specifically using a PEG12 linker, help in avoiding the hook effect?
A3: The linker is a critical component of a PROTAC that significantly influences the stability and formation of the productive ternary complex. A well-designed linker, such as a PEG12 linker, can help mitigate the hook effect in several ways:
-
Optimal Length and Flexibility: Polyethylene glycol (PEG) linkers offer a degree of flexibility and hydrophilicity that can be advantageous. A linker of optimal length, like a 12-atom PEG linker in some systems, can effectively span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex without inducing steric clashes.
-
Enhanced Ternary Complex Cooperativity: A thoughtfully designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein partner increases its affinity for the other. This enhanced stability of the ternary complex makes its formation more favorable than the non-productive binary complexes, even at higher PROTAC concentrations, thus reducing the hook effect.
-
Improved Physicochemical Properties: The inclusion of a PEG linker can improve the solubility and cell permeability of the PROTAC, ensuring that it can reach its intracellular target in sufficient concentrations to be effective.
Systematic variation of the linker length and composition is a key strategy in PROTAC optimization to identify a candidate with a minimal hook effect.
Troubleshooting Guides
Problem 1: I am observing a bell-shaped dose-response curve, indicating a hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Perform a dose-response experiment with a wider range of PROTAC concentrations, including both lower and higher concentrations than initially tested, to fully delineate the bell-shaped curve.
-
Determine Accurate DC50 and Dmax: Use a non-linear regression model that can fit a bell-shaped curve to accurately calculate the DC50 and Dmax values.
-
Optimize PROTAC Concentration: For subsequent experiments, use the PROTAC at concentrations around the Dmax and below the concentrations where the hook effect is observed.
-
Consider Linker Modification: If the hook effect is pronounced and limits the therapeutic window, consider synthesizing or acquiring PROTAC variants with different linker lengths and compositions, such as a PEG12 linker, to assess their impact on the dose-response curve.
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is possible that the effective concentration is much lower than tested and you are only observing the hook effect region of the curve. Test a very wide range of concentrations, from picomolar to high micromolar.
-
Verify Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA, Surface Plasmon Resonance (SPR), or Förster Resonance Energy Transfer (FRET) to directly measure the formation of the ternary complex at various PROTAC concentrations. This can help determine if the issue lies in the inability to form the productive complex.
-
Assess Cell Permeability: If the PROTAC is active in biophysical assays but not in cells, poor cell permeability may be the cause. The linker composition can significantly impact this property.
-
Confirm Target and E3 Ligase Expression: Ensure that the cell line used for the experiment expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Quantitative Data Summary
The following tables provide representative data illustrating the impact of linker length on PROTAC efficacy and the characterization of the hook effect.
Table 1: Impact of Linker Length on ERα Degradation and Cell Viability
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
This table demonstrates that an optimal linker length is crucial for maximal degradation and cellular potency.
Table 2: Hypothetical Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.55 |
| 10000 | 0.80 |
This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and reduced efficacy at higher concentrations.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the appropriate assay buffer. Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions. Include necessary controls (e.g., no PROTAC, no proteins). Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells. Incubate the plate in the dark.
-
Signal Detection and Analysis: Read the plate on an AlphaScreen-compatible reader. The signal generated is proportional to the amount of ternary complex formed. Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, with the peak representing the optimal concentration for ternary complex formation in this assay.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: The hook effect: formation of unproductive binary complexes at high PROTAC concentrations.
Caption: Troubleshooting workflow for mitigating the hook effect through linker optimization.
References
Validation & Comparative
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide to m-PEG12-OTs vs. Shorter PEG Linkers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the critical role of Polyethylene Glycol (PEG) linker length in the design and performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of m-PEG12-OTs against shorter PEG linkers, such as m-PEG8-OTs, supported by experimental data and detailed protocols.
In the landscape of targeted protein degradation, the linker element of a PROTAC is a critical determinant of its success. It is not merely a spacer but an active contributor to the formation of a productive ternary complex between the target protein and the E3 ligase. Among the various linker types, PEG linkers are favored for their hydrophilicity, biocompatibility, and tunable length, which can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide delves into the comparative performance of PROTACs synthesized with the longer this compound versus shorter counterparts like m-PEG8-OTs.
The "Goldilocks" Principle of Linker Length
The optimal length of a PEG linker in a PROTAC is often described by a "Goldilocks" principle – it should be not too short and not too long. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the necessary ubiquitination sites on the target protein are not accessible to the E3 ligase, leading to inefficient degradation. The ideal linker length is highly dependent on the specific target protein and the recruited E3 ligase.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize experimental data from studies on PROTACs targeting different proteins. While direct head-to-head data for this compound versus m-PEG8-OTs is not always available, the presented data for PROTACs with similar linker lengths provides valuable insights into the structure-activity relationship.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| 9 | ~50% | >10 | [1] |
| 12 | ~75% | ~5 | [1] |
| 16 | ~95% | ~1 | [1] |
| 19 | ~70% | ~5 | [1] |
| 21 | ~60% | >10 | [1] |
This data for ERα targeting PROTACs demonstrates that a 16-atom linker provided the most potent degradation and cellular activity, highlighting the existence of an optimal linker length.
Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation observed | - | |
| 21 | 3 | 96% | |
| 29 | 292 | 76% |
For TBK1, linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency, indicating that a longer linker is required for this specific target-E3 ligase pair.
Table 3: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
| Linker Composition (Number of PEG units) | BRD4 Degradation (DC50 in H661 cells) | Reference |
| 0 | < 0.5 µM | |
| 1-2 | > 5 µM | |
| 4-5 | < 0.5 µM |
In the case of CRBN-based PROTACs targeting BRD4, a non-linear relationship was observed, where both very short and longer PEG linkers were more effective than those of intermediate length.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Detailed Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-controlled experiments. Below are detailed protocols for key assays.
Protocol 1: Synthesis of an Amide-Linked PROTAC with Varying PEG Linker Lengths
This protocol outlines a general method for synthesizing PROTACs with different PEG linker lengths using amide bond formation.
Step 1: Amide Coupling of Carboxylic Acid-Functionalized Ligand with Amine-PEG-Boc
-
Dissolve the carboxylic acid-functionalized ligand (warhead or E3 ligase ligand, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired Amine-PEGn-Boc (e.g., Amine-PEG8-Boc or Amine-PEG12-Boc, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Step 3: Final Amide Coupling
-
Follow the procedure in Step 1 to couple the deprotected amine-PEGn-ligand with the carboxylic acid of the second ligand (warhead or E3 ligase ligand).
-
After purification, characterize the final PROTAC product by NMR, LC-MS, and HRMS.
Protocol 2: Western Blot Analysis for Target Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 and Dmax values from the dose-response curve.
Protocol 3: Immunoprecipitation (IP)-Western Blot for Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated upon PROTAC treatment.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein from the beads by boiling in SDS-PAGE sample buffer. Perform Western blot analysis on the eluted samples using an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates poly-ubiquitination of the target protein.
Conclusion
The length of the PEG linker is a pivotal parameter in PROTAC design, with the optimal length being highly dependent on the specific target protein and E3 ligase pair. While longer linkers like this compound may be beneficial in some cases by providing greater flexibility and spanning larger distances, shorter linkers such as m-PEG8-OTs might be optimal in other contexts to ensure a productive ternary complex formation. The provided data and protocols underscore the necessity of empirical and systematic evaluation of a range of linker lengths for each new PROTAC system. By employing these methodologies, researchers can rationally design and optimize PROTACs to achieve potent and selective degradation of disease-causing proteins.
References
The Balancing Act: A Comparative Guide to m-PEG12-OTs and Longer PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, a critical bridge between the antibody and the cytotoxic payload, profoundly influences the therapeutic index of an ADC. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of m-PEG12-OTs versus longer PEG linkers, such as m-PEG24-OTs, supported by experimental data, to inform the selection of optimal linker length for next-generation ADCs.
The incorporation of PEG linkers in ADCs serves multiple purposes, primarily to enhance hydrophilicity, which can mitigate the aggregation issues often associated with hydrophobic drug payloads.[1][2] This allows for the attachment of a higher number of drug molecules per antibody, known as the drug-to-antibody ratio (DAR), without compromising the ADC's stability and pharmacokinetic profile.[1] The length of the PEG chain is a key variable that can be fine-tuned to balance pharmacokinetic properties with cytotoxic potency.[2][3]
Comparative Analysis of PEG Linker Length on ADC Performance
The choice between a shorter (e.g., this compound) and a longer (e.g., m-PEG24-OTs) PEG linker involves a trade-off between various performance metrics. While longer PEG chains generally lead to improved pharmacokinetics and in vivo efficacy, this can sometimes be at the cost of reduced in vitro potency. The optimal PEG linker length is often specific to the antibody, payload, and target antigen, necessitating empirical evaluation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing key performance indicators for ADCs with different PEG linker lengths.
| Performance Metric | No PEG Linker | Short PEG Linker (e.g., PEG2, PEG4) | Medium PEG Linker (e.g., PEG8, PEG12) | Long PEG Linker (e.g., PEG24) | Reference |
| Plasma Clearance | High | Reduced | Significantly Reduced | Significantly Reduced | |
| Plasma Exposure (AUC) | Low | Increased | Significantly Increased | Significantly Increased | |
| Tumor Exposure | Low | Increased | Significantly Increased | Significantly Increased | |
| In Vitro Cytotoxicity (IC50) | Potent | May be slightly reduced | May be moderately reduced | May be further reduced | |
| In Vivo Efficacy (% Tumor Weight Reduction) | 11% | 35-45% | 75-85% | 75-85% |
Table 1: Impact of PEG Linker Length on ADC Performance Metrics. Note that these are general trends and absolute values can vary depending on the specific ADC components and experimental model.
| PEG Linker Length | Half-Life Extension (fold change vs. no PEG) | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) | Maximum Tolerated Dose (MTD) (mg/kg) | Reference |
| No PEG (HM) | 1.0 | 1.0 | 5.0 | |
| 4 kDa PEG (HP4KM) | 2.5 | 4.5 | 10.0 | |
| 10 kDa PEG (HP10KM) | 11.2 | 22.0 | 20.0 |
Table 2: Quantitative Comparison of Miniaturized ADCs with Varying PEG Linker Lengths. This data is from a study using affibody-based drug conjugates and highlights the significant impact of very long PEG chains.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.
ADC Conjugation via m-PEG-OTs Linkers
This protocol describes a common method for conjugating a thiol-containing payload to an antibody via a maleimide-functionalized PEG linker. The m-PEG-OTs linker would first need to be functionalized with a maleimide group.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Maleimide-functionalized m-PEG12 or m-PEG24 linker
-
Thiol-containing cytotoxic payload
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Antibody Reduction: Incubate the mAb with a molar excess of TCEP to reduce interchain disulfide bonds, exposing free thiol groups. The ratio of TCEP to mAb will determine the number of reduced thiols and subsequently the DAR.
-
Linker-Payload Conjugation: Separately, react the maleimide-functionalized m-PEG linker with the thiol-containing payload to form a stable thioether bond.
-
Antibody-Linker-Payload Conjugation: Add the pre-formed linker-payload complex to the reduced antibody solution. The maleimide groups on the PEG linker will react with the free thiol groups on the antibody.
-
Quenching: After the desired reaction time, add a quenching agent to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated linkers, payloads, and antibody fragments using SEC.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87 cells)
-
Control cell line (e.g., HER2-negative PC-3 cells)
-
Cell culture medium and supplements
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs. Include an untreated control and a control with the unconjugated payload.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADCs in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
Tumor cells for implantation (e.g., L540cy cells)
-
ADCs with varying PEG linker lengths
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC with m-PEG12 linker, ADC with m-PEG24 linker).
-
ADC Administration: Administer the ADCs intravenously at a defined dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetic (PK) Study in Rodents
This study assesses the circulation time and clearance of the ADCs.
Materials:
-
Healthy mice or rats
-
ADCs with varying PEG linker lengths
-
Blood collection supplies
Procedure:
-
ADC Administration: Administer the ADCs intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Plasma Isolation: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Plot the plasma concentration over time and calculate pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).
Visualizing the Processes
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for the conjugation of a payload to an antibody using a PEG linker.
Caption: Logical workflow for the preclinical evaluation of ADCs with different PEG linkers.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a profound impact on their therapeutic index. While shorter PEG linkers like this compound may offer advantages in terms of synthetic accessibility and potentially higher in vitro potency, longer linkers such as m-PEG24-OTs generally enhance the pharmacokinetic profile, leading to improved in vivo efficacy, particularly for ADCs with hydrophobic payloads.
A study investigating the effect of PEG chain length on ADC tumor and tissue distribution found a binary trend: ADCs with 8, 12, and 24 PEG units exhibited similar and significantly higher tumor exposures and efficacy compared to those with 2 and 4 PEG units. This suggests that a certain threshold of PEG length is necessary to achieve optimal in vivo performance. Another study identified a PEG8 side chain as the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in that specific context.
Ultimately, the choice between this compound and a longer PEG linker is not a one-size-fits-all decision. It requires a careful, case-by-case evaluation considering the specific antibody, the hydrophobicity of the payload, and the characteristics of the target antigen. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and select the optimal PEG linker to maximize the therapeutic potential of their ADC candidates.
References
Alkyl vs. PEG Linkers: A Comparative Guide to Efficiency in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical, yet often nuanced, component of these heterobifunctional molecules is the linker that connects the target-binding ligand to the E3 ligase recruiter. The choice of linker—its composition, length, and flexibility—profoundly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the most utilized classes of linkers are alkyl chains and polyethylene glycol (PEG) chains. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation protein degraders.
At a Glance: Key Differences and Properties
Alkyl and PEG linkers, while both providing flexibility, possess distinct physicochemical properties that significantly influence the overall performance of a PROTAC molecule.
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Simple hydrocarbon chains (-(CH₂)n-) | Repeating ethylene glycol units (-(CH₂CH₂O)n-) |
| Hydrophilicity | Hydrophobic (lipophilic) | Hydrophilic |
| Solubility | Generally lower aqueous solubility | Generally higher aqueous solubility[1][2] |
| Cell Permeability | Can enhance cell permeability due to hydrophobicity[3] | Permeability is complex; can be enhanced by conformational folding but hindered by excessive polarity[2] |
| Flexibility | High conformational flexibility[4] | High conformational flexibility; can adopt folded conformations |
| Prevalence in PROTACs | Used in approximately 30% of reported PROTACs | The most common motif, used in approximately 55% of reported PROTACs |
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which indicates potency, and the maximum degradation (Dmax), which represents the extent of protein degradation. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical validation.
Case Study: Alkyl vs. PEG Linker in CRBN Degradation
A direct comparison in HEK293T cells for the degradation of Cereblon (CRBN), a commonly recruited E3 ligase, highlights the significant impact of linker composition.
| Target | E3 Ligase | Cell Line | Linker Type | Linker Composition | Degradation Efficiency | Reference |
| CRBN | VHL | HEK293T | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | [P. M. Cromm, et al., J. Am. Chem. Soc., 2016] |
| CRBN | VHL | HEK293T | PEG | Three PEG units | Weak degradation | [P. M. Cromm, et al., J. Am. Chem. Soc., 2016] |
In this study, the more hydrophobic alkyl linker facilitated effective degradation of CRBN, whereas the hydrophilic PEG linker of a comparable length was largely ineffective. This suggests that for this specific structural context, the physicochemical properties of the alkyl chain were more conducive to the formation of a productive ternary complex.
Impact of Linker Length on Degradation
While direct alkyl vs. PEG comparisons are limited in literature, the effect of linker length for both types has been studied for various targets.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [P. R. East, et al., Bioorg. Med. Chem. Lett., 2019] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [P. R. East, et al., Bioorg. Med. Chem. Lett., 2019] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [P. R. East, et al., Bioorg. Med. Chem. Lett., 2019] |
| ERα | PEG | 12 | Effective | - | [K. Cyrus, et al., Mol. Biosyst., 2011] |
| ERα | PEG | 16 | More Potent | - | [K. Cyrus, et al., Mol. Biosyst., 2011] |
These data underscore that a minimum linker length is often required to bridge the target protein and the E3 ligase effectively, and that an optimal length exists beyond which degradation efficiency may decrease.
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTACs relies on the cell's own ubiquitin-proteasome system (UPS). Understanding this pathway is crucial for interpreting experimental results.
Caption: PROTAC Mechanism of Action within the Ubiquitin-Proteasome System.
A typical experimental workflow to determine the degradation efficiency of a PROTAC involves treating cells with varying concentrations of the compound and quantifying the remaining target protein.
Caption: Standard experimental workflow for determining PROTAC efficiency.
Experimental Protocols
Accurate determination of DC50 and Dmax values is essential for comparing the efficacy of different linkers. Western blotting is the gold-standard method for this purpose.
Protocol: Determination of DC50 and Dmax by Western Blotting
1. Cell Culture and Treatment:
-
Seed the desired cell line (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the alkyl- and PEG-linker PROTACs in complete growth medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time, typically 18-24 hours, at 37°C in a humidified incubator.
2. Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples. Prepare samples by adding 4x Laemmli buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
4. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Conclusion and Future Outlook
The choice between an alkyl and a PEG linker is a critical decision in PROTAC design that is not governed by a "one-size-fits-all" rule.
-
Alkyl linkers offer synthetic simplicity and hydrophobicity that can be advantageous for cell permeability and, in some cases, for promoting productive protein-protein interactions within the ternary complex.
-
PEG linkers provide a valuable tool for enhancing the aqueous solubility and overall drug-like properties of PROTACs, which are often large and lipophilic molecules. Their flexibility may also be crucial for allowing the PROTAC to adopt a bioactive conformation.
Ultimately, the optimal linker is highly system-dependent, relying on the specific topologies of the target protein and the E3 ligase. The data strongly suggest that empirical testing of a focused library of linkers, varying in both composition (alkyl vs. PEG) and length, is a necessary step in the optimization of any new PROTAC. Future advancements in structural biology and computational modeling will likely provide greater predictive power, enabling a more rational, structure-guided approach to linker design and accelerating the development of potent and selective protein degraders.
References
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) with varying polyethylene glycol (PEG) linker lengths, focusing on their degradation efficiency as measured by DC50 and Dmax values. This analysis is supported by experimental data and detailed methodologies to aid in the rational design of potent and effective protein degraders.
The efficacy of a PROTAC is critically dependent on the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. The length and composition of this linker play a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of target protein ubiquitination and subsequent degradation.[1][2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties, including hydrophilicity, which can enhance solubility and cell permeability.[3]
This guide summarizes key findings on how PEG linker length influences two critical parameters of PROTAC performance:
-
DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2][4]
-
Dmax : The maximum percentage of target protein degradation that can be achieved by a PROTAC. A higher Dmax value signifies greater efficacy.
Comparative Analysis of DC50 and Dmax Values
The optimal linker length is target-dependent and must be determined empirically. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The following tables present a compilation of experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | Up to 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Note: This data for TBK1 targeting PROTACs shows that linkers below 12 atoms were ineffective, while those between 12 and 29 atoms demonstrated significant degradation, with potency decreasing at 29 atoms.
Table 2: Degradation of Bromodomain-containing protein 4 (BRD4)
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC with 0 PEG units | Clickable (Triazole) | >1000 | <20 | HEK293 |
| PROTAC with 1 PEG unit | Clickable (Triazole) | ~500 | ~50 | HEK293 |
| PROTAC with 2 PEG units | Clickable (Triazole) | ~100 | >80 | HEK293 |
| PROTAC with 3 PEG units | Clickable (Triazole) | ~50 | >90 | HEK293 |
| PROTAC with 4 PEG units | Clickable (Triazole) | ~100 | >80 | HEK293 |
Note: This data on BRD4 targeting PROTACs suggests that increasing the PEG linker length from 0 to 3 units progressively improves both DC50 and Dmax values, with a slight decrease in potency observed with 4 PEG units.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for determining DC50 and Dmax values.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for determining DC50 and Dmax.
Experimental Protocols
Accurate determination of DC50 and Dmax values is essential for the evaluation and optimization of PROTACs. The following are detailed protocols for two common methods: Western Blotting and In-Cell ELISA (ICE).
Protocol 1: DC50 and Dmax Determination by Western Blotting
This method allows for the visualization and quantification of the target protein levels following PROTAC treatment.
Materials:
-
Relevant cell line (e.g., MOLM-13 for FLT-3 target)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC stock solution (in DMSO)
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Replace the old medium with the medium containing the different PROTAC concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
Develop the blot using an ECL substrate and capture the signal.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.
Protocol 2: DC50 and Dmax Determination by In-Cell ELISA (ICE)
ICE is a high-throughput alternative to Western blotting for quantifying intracellular protein levels.
Materials:
-
All materials from Protocol 1 (up to PROTAC treatment)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., hydrogen peroxide in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ELISA substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium and fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Quench endogenous peroxidases with quenching solution for 20 minutes.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the wells three times with PBS.
-
-
Antibody Incubation:
-
Block the wells with blocking buffer.
-
Incubate with the primary antibody against the target protein.
-
Wash the wells and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the wells and add the ELISA substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a 96-well plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the data and determine the DC50 and Dmax values as described for the Western blot protocol.
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. As the presented data illustrates, a systematic approach to linker optimization is essential for the development of potent and selective protein degraders. By employing quantitative techniques such as Western blotting and In-Cell ELISA, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest. The provided protocols offer a robust framework for the accurate and reproducible measurement of DC50 and Dmax values, which are crucial for the successful development of PROTAC-based therapeutics.
References
Revolutionizing ADC Pharmacokinetics: A Comparative Analysis of m-PEG12-OTs Linker Technology
For researchers, scientists, and drug development professionals, the optimization of an antibody-drug conjugate's (ADC) pharmacokinetic (PK) profile is paramount to achieving a wider therapeutic window. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences an ADC's stability, clearance, and overall in vivo performance. This guide provides a comprehensive evaluation of ADCs featuring the m-PEG12-OTs linker, comparing its pharmacokinetic profile with established linker technologies and providing the detailed experimental context necessary for informed drug development decisions.
The incorporation of polyethylene glycol (PEG) moieties into ADC linkers has emerged as a key strategy to enhance their physicochemical properties. PEGylation can improve solubility, reduce aggregation, and prolong circulation half-life, ultimately leading to improved efficacy and safety.[1][2] The this compound linker, a monodisperse PEG linker with 12 ethylene glycol units, offers a precise and consistent chemical entity for ADC construction. This guide will delve into the quantitative pharmacokinetic advantages conferred by this type of linker architecture.
Comparative Pharmacokinetic Profile
The true measure of a linker's utility lies in its in vivo performance. Data from preclinical studies consistently demonstrates the superior pharmacokinetic profile of ADCs utilizing PEGylated linkers, particularly those with a branched or pendant structure similar to what can be achieved with this compound.
A key study highlighted that ADCs constructed with two pendant 12-unit PEG chains exhibited significantly slower clearance rates compared to ADCs with a linear 24-unit PEG linker or the conventional maleimidocaproyl (MC) linker.[3][4] This suggests that the spatial arrangement of the PEG chains around the payload can effectively shield it from premature clearance mechanisms.
| Linker Technology | Antibody | Payload | Animal Model | Clearance Rate (mL/day/kg) | Terminal Half-Life (t½) (days) | Area Under the Curve (AUC) (µg·day/mL) |
| Pendant PEG12 | Trastuzumab | DM1 | Mouse | Slower than linear PEG24 and MCC[3] | Longer than MCC | Higher than linear PEG24 and MCC |
| Maleimidocaproyl (MC) | Varies | MMAE | Varies | Faster than PEGylated linkers | Shorter than PEGylated linkers | Lower than PEGylated linkers |
| Maleimidomethyl cyclohexane-1-carboxylate (MCC) | Trastuzumab | DM1 | Varies | ~15-20 | ~3-5 | Varies |
| Valine-Citrulline (VC) | Varies | MMAE | Varies | Generally stable in humans, less stable in rodents | Varies | Varies |
Table 1: Comparative Pharmacokinetic Parameters of ADCs with Different Linker Technologies. This table summarizes typical pharmacokinetic parameters observed for ADCs with various linkers. The data for Pendant PEG12 is presented qualitatively based on comparative studies, while representative quantitative data for other linkers are provided for context.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of pharmacokinetic data, detailed and robust experimental protocols are essential. The following outlines a standard in vivo pharmacokinetic study design for evaluating ADCs.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (clearance, volume of distribution, half-life, and AUC) of an ADC in a relevant rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
Materials:
-
Test ADC (e.g., with this compound linker) and comparator ADCs.
-
Healthy, male/female rodents (6-8 weeks old).
-
Sterile dosing solutions and administration equipment (e.g., syringes, catheters).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge for plasma separation.
-
-80°C freezer for sample storage.
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single intravenous (IV) bolus dose of the ADC to each animal via the tail vein. A typical dose might range from 1 to 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical sampling schedule would be: pre-dose, 5 minutes, 1, 4, 8, 24, 48, 72, 168, and 336 hours post-dose.
-
Plasma Preparation: Immediately process the blood samples by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalysis: The concentration of the ADC in plasma samples is quantified using a validated bioanalytical method. Two common methods are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the total antibody or the conjugated antibody. A sandwich ELISA format is typically employed, where a capture antibody specific to the ADC's antibody component is coated on a microplate. The plasma sample is then added, followed by a detection antibody that is also specific to the ADC's antibody and is conjugated to an enzyme (e.g., horseradish peroxidase). The signal generated by the enzyme's substrate is proportional to the concentration of the ADC in the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly specific and can be used to quantify the intact ADC, the total antibody (after a digestion step), and the free payload. For total antibody quantification, a common approach is to use immuno-capture to isolate the ADC from the plasma, followed by enzymatic digestion and quantification of a signature peptide by LC-MS/MS.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved in evaluating and understanding ADCs with this compound linkers, the following diagrams illustrate a typical experimental workflow and the payload's mechanism of action.
Many ADCs utilize payloads that disrupt microtubule dynamics, such as monomethyl auristatin E (MMAE). The following diagram illustrates the signaling pathway leading to apoptosis upon microtubule disruption.
Conclusion
The evidence strongly suggests that ADCs engineered with this compound and similar pendant PEG linker technologies exhibit a superior pharmacokinetic profile compared to those with conventional, non-PEGylated linkers. The enhanced hydrophilicity and shielding effect provided by the PEG12 moiety contribute to reduced clearance and prolonged circulation, thereby increasing the potential for the ADC to reach its target tumor cells. The detailed experimental protocols and understanding of the underlying mechanism of action provided in this guide are intended to empower researchers to design and evaluate the next generation of highly effective and safer antibody-drug conjugates.
References
- 1. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
PEGylation of Anticancer Agents: A Comparative Analysis of In Vitro Performance
The strategic attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has emerged as a cornerstone in drug delivery, aimed at enhancing the pharmacokinetic and pharmacodynamic properties of anticancer agents. This guide provides a comparative analysis of the in vitro performance of PEGylated versus non-PEGylated anticancer drugs, focusing on their cytotoxicity and apoptosis-inducing capabilities in various cancer cell lines. The data presented herein is curated from multiple studies to offer an objective overview for researchers, scientists, and professionals in drug development.
The primary rationale for PEGylating anticancer drugs is to improve their therapeutic index. By increasing the hydrodynamic radius of the drug, PEGylation can prolong its circulation time in the bloodstream, reduce renal clearance, and in some cases, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. However, the impact of PEGylation on the direct interaction of the drug with cancer cells at an in vitro level is a critical aspect that warrants detailed investigation. This guide delves into the cellular consequences of PEGylation, comparing the cytotoxic and apoptotic effects of PEGylated and non-PEGylated forms of common chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel.
Comparative Cytotoxicity: The Impact of PEGylation on IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxicity of a compound. The following tables summarize the IC50 values for PEGylated and non-PEGylated versions of doxorubicin, cisplatin, and paclitaxel across a range of cancer cell lines.
Table 1: Comparative IC50 Values of Doxorubicin Formulations
| Cell Line | Cancer Type | Non-PEGylated Doxorubicin (IC50) | PEGylated Doxorubicin (IC50) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0 µM | 36.4 µg/mL (Niosome-PEG) | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 6602 nM | Not specified | [2] |
| 4T1 | Murine Breast Cancer | Not specified | Higher than non-PEGylated liposomes | [3] |
| HeLa | Cervical Cancer | ~0.1 - 1.0 µM | Lower cytotoxicity than free DOX | [1] |
| A549 | Lung Adenocarcinoma | ~0.5 - 5.0 µM | Not specified |
Table 2: Comparative IC50 Values of Cisplatin Formulations
| Cell Line | Cancer Type | Non-PEGylated Cisplatin (IC50) | PEGylated Cisplatin (IC50) | Reference |
| A2780 | Ovarian Cancer | 6.84±0.66 µg/ml | Not specified | |
| A2780cp/DDP | Cisplatin-Resistant Ovarian Cancer | 44.07±1.1 µg/ml | 0.32 ± 0.012 μM (AMPC with small PEG) |
Table 3: Comparative Performance of Paclitaxel Formulations
| Cell Line | Cancer Type | Non-PEGylated Paclitaxel (Performance) | PEGylated Paclitaxel (Performance) | Reference |
| NPC43 | Nasopharyngeal Carcinoma | More effective at 16h | Similar efficacy at 64h |
The data suggest that the effect of PEGylation on cytotoxicity is context-dependent. For instance, in some cases, PEGylated formulations may exhibit higher IC50 values (lower potency) in vitro compared to the free drug. This can be attributed to the steric hindrance imposed by the PEG chains, which may impede cellular uptake. However, in cisplatin-resistant cells, a PEGylated amphiphilic prodrug showed significantly enhanced potency, suggesting that PEGylation can play a role in overcoming certain resistance mechanisms.
Induction of Apoptosis: A Key Mechanism of Action
The primary mode of action for many chemotherapeutic agents is the induction of apoptosis, or programmed cell death. The following table presents data on the apoptotic effects of PEGylated anticancer agents.
Table 4: Apoptosis Induction by PEGylated Doxorubicin
| Cell Line | Cancer Type | Treatment | Apoptotic Cell Percentage | Reference |
| JAR | Choriocarcinoma | 1 µg/mL PLD | 1.3% | |
| JAR | Choriocarcinoma | 2 µg/mL PLD | 1.4% | |
| JAR | Choriocarcinoma | 5 µg/mL PLD | 2.0% | |
| JEG-3 | Choriocarcinoma | 1 µg/mL PLD | 16.1% | |
| JEG-3 | Choriocarcinoma | 2 µg/mL PLD | 31.4% | |
| JEG-3 | Choriocarcinoma | 5 µg/mL PLD | 27.5% | |
| MDA-MB-231 | Breast Adenocarcinoma | Doxorubicin-CPP | Higher than unconjugated Dox |
Studies have shown that PEGylated liposomal quercetin effectively induces apoptosis in both cisplatin-sensitive (A2780s) and cisplatin-resistant (A2780cp) ovarian cancer cells. Similarly, doxorubicin conjugated to cell-penetrating peptides, a strategy that can be combined with PEGylation, demonstrated a higher efficacy in inducing apoptosis compared to the unconjugated drug. This suggests that while PEGylation might sometimes reduce immediate cytotoxicity in vitro, its ability to enhance drug delivery can lead to a potent apoptotic response.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
Test compounds (PEGylated and non-PEGylated drugs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the PEGylated and non-PEGylated drugs. Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the drug concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
The Annexin V assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Protein Expression Analysis: Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the harvested cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in drug-induced apoptosis and a typical experimental workflow for comparing PEGylated and non-PEGylated drugs.
References
A Head-to-Head Comparison of Bioconjugation Linkers: Benchmarking m-PEG12-OTs
In the rapidly advancing fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and safety. The linker, which connects the targeting moiety to the payload or E3 ligase ligand, is far more than a simple spacer; its chemical nature, length, and reactivity profoundly influence the overall properties of the conjugate. This guide provides an objective, data-driven comparison of m-PEG12-OTs, a methoxy-terminated polyethylene glycol (PEG) linker activated with a tosylate group, against other commercially available linker classes, including those based on maleimide and click chemistry.
This compound features a discrete 12-unit PEG chain, which imparts hydrophilicity to the conjugate. This can enhance solubility, reduce aggregation, and lead to favorable pharmacokinetic profiles.[1][2] The terminal tosylate (OTs) group serves as an excellent leaving group, enabling covalent bond formation with nucleophilic functional groups such as primary amines on proteins.[3] This guide will benchmark the performance of this linker chemistry against established alternatives, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their bioconjugation strategies.
Data Presentation: A Comparative Overview of Linker Performance
The selection of a linker technology directly impacts key performance indicators for ADCs and PROTACs. The following tables summarize quantitative data compiled from various studies to illustrate the differences in conjugation efficiency, stability, and biological activity.
Table 1: Comparison of Linker Chemistries for Conjugation Efficiency and Stability
| Linker Type | Reactive Group | Target Functional Group | Typical Reaction Conditions | Conjugation Efficiency | Stability of Resulting Bond |
| PEG-Tosylate | Tosylate (-OTs) | Primary Amines (-NH2) | pH 7.4-9.5, 4-37°C, 24-48h | Moderate to High | High (Stable Amine Bond) |
| PEG-Maleimide | Maleimide | Thiols (-SH) | pH 6.5-7.5, Room Temp, 1-4h | High | Moderate (Thioether bond susceptible to retro-Michael reaction)[4][5] |
| PEG-Click Chemistry | DBCO (alkyne) | Azide (-N3) | Physiological pH, Room Temp, 4-12h | Very High | Very High (Stable Triazole Ring) |
Table 2: Impact of Linker Type on ADC and PROTAC Performance (Representative Data)
| Application | Linker Type | Key Performance Metric | Representative Value/Observation |
| ADC | PEG12-based | Drug-to-Antibody Ratio (DAR) | Achievable DAR of 4-8 with PEG linkers mitigating hydrophobicity-induced aggregation. |
| PEG-Maleimide | Plasma Stability (% Intact) | ~70% intact after 7 days in presence of 1 mM glutathione. | |
| PEG-Click Chemistry | Plasma Stability (% Intact) | Generally higher stability compared to maleimide conjugates. | |
| PEG12-based | In Vivo Efficacy | ADCs with PEG8, PEG12, and PEG24 linkers showed 75-85% tumor weight reduction, superior to shorter PEG chains. | |
| PROTAC | PEG-based | Degradation Potency (DC50) | Optimal linker length is critical; PEG linkers allow for systematic optimization. |
| Alkyl vs. PEG | Cell Permeability | PEG linkers can improve solubility but may need optimization to maintain permeability. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of linker performance. Below are representative protocols for key experiments.
Protocol 1: Bioconjugation of an Antibody with Different Linkers
Objective: To conjugate a payload to an antibody using tosylate, maleimide, and click chemistry linkers and compare the efficiency.
A. This compound Conjugation (Amine-reactive)
-
Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in a primary amine-free buffer, such as phosphate-buffered saline (PBS) at pH 8.5.
-
Linker Preparation: Dissolve the this compound-payload construct in an anhydrous organic solvent like DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker-payload to the antibody solution.
-
Incubation: Incubate the reaction for 24-48 hours at room temperature or 37°C with gentle mixing.
-
Purification: Remove excess, unreacted linker-payload using size-exclusion chromatography (e.g., a desalting column).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
B. Maleimide-PEG12 Conjugation (Thiol-reactive)
-
Antibody Reduction: Reduce the antibody's interchain disulfide bonds using a mild reducing agent like TCEP to generate free thiol groups.
-
Antibody Preparation: Exchange the buffer of the reduced antibody to a degassed, amine-free buffer at pH 7.2.
-
Linker Preparation: Dissolve the Maleimide-PEG12-payload in DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide-linker to the reduced antibody.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification and Characterization: Purify and characterize the ADC as described in section A.
C. DBCO-PEG12 Conjugation (Click Chemistry)
-
Antibody Modification: Modify the antibody to introduce an azide group using established protocols.
-
Antibody Preparation: Prepare the azide-modified antibody in an azide-free buffer like PBS at pH 7.4.
-
Linker Preparation: Dissolve the DBCO-PEG12-payload in DMSO.
-
Conjugation Reaction: Add a 1.5- to 10-fold molar excess of the DBCO-linker to the azide-modified antibody.
-
Incubation: Incubate for 4-12 hours at room temperature.
-
Purification and Characterization: Purify and characterize the ADC as described in section A.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of ADCs with different linkers in plasma.
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an affinity method (e.g., Protein A magnetic beads).
-
Analysis: Analyze the captured ADC using LC-MS to determine the average DAR. A decrease in the average DAR over time indicates linker instability and payload deconjugation.
Protocol 3: Cell-Based Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of an ADC.
-
Cell Seeding: Plate cancer cells expressing the target antigen in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and add them to the cells. Include an untreated control and a non-targeting ADC control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C.
-
Viability Measurement: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the mechanisms of action and key experimental workflows.
Caption: Mechanism of action for a PROTAC utilizing an this compound linker.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for the in vitro plasma stability assay.
References
Quantitative Proteomics: A Comparative Guide to Validating the Selectivity of an m-PEG12-OTs PROTAC
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative proteomics-based approaches to validate the selectivity of a hypothetical m-PEG12-OTs Proteolysis Targeting Chimera (PROTAC). PROTACs represent a revolutionary therapeutic modality that induces targeted protein degradation by hijacking the ubiquitin-proteasome system.[1][2][3] A critical aspect of PROTAC development is ensuring its selectivity—that it primarily degrades the intended target protein with minimal off-target effects.[1][4] This guide details the experimental workflows and data interpretation necessary to rigorously assess the selectivity of a PROTAC, using quantitative proteomics as the gold standard.
The PROTAC Mechanism of Action
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound serves as the linker in our hypothetical PROTAC. This linker brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Quantitative Proteomics for Selectivity Profiling
Quantitative mass spectrometry-based proteomics offers an unbiased and global view of the proteome, making it the premier tool for assessing PROTAC selectivity. This technique allows for the precise measurement of changes in the abundance of thousands of proteins simultaneously following PROTAC treatment.
Comparison of Quantitative Proteomics Methods
Several quantitative proteomics methods can be employed for PROTAC selectivity studies, each with its own advantages and disadvantages. The most common techniques are Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ).
| Method | Principle | Advantages | Disadvantages |
| Tandem Mass Tag (TMT) | Isobaric labeling of peptides from different samples. Relative quantification is achieved by comparing reporter ion intensities in MS/MS or MS3 spectra. | High multiplexing capacity, allowing for the simultaneous comparison of multiple conditions and replicates. High precision and accuracy. | Requires specialized reagents and can be costly. Data analysis can be complex. |
| SILAC | Metabolic labeling of proteins with "light," "medium," or "heavy" isotopes of amino acids. Quantification is based on the relative signal intensities of isotopic peptide pairs in MS1 spectra. | High accuracy and precision as samples are mixed early in the workflow. Can be used to distinguish direct degradation from downstream effects. | Limited to cell culture experiments. Lower multiplexing capacity compared to TMT. Can be expensive and time-consuming. |
| Label-Free Quantification (LFQ) | Compares the signal intensity or spectral counts of peptides across different runs. | No special reagents are required, making it cost-effective. Simpler sample preparation. | Lower precision and accuracy compared to labeling methods. More susceptible to experimental variation. Requires more sophisticated data analysis to normalize between runs. |
Representative Quantitative Proteomics Data
The following table illustrates hypothetical quantitative proteomics data for our this compound PROTAC targeting a specific protein (e.g., BRD4). This data is representative of what would be expected from a TMT experiment.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| Bromodomain-containing protein 4 | BRD4 | -3.5 | < 0.001 | On-Target |
| Bromodomain-containing protein 3 | BRD3 | -1.2 | 0.04 | Off-Target |
| Bromodomain-containing protein 2 | BRD2 | -1.1 | 0.05 | Off-Target |
| Histone H2B type 1-K | HIST1H2BK | 0.1 | 0.85 | Not Significant |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | -0.05 | 0.92 | Not Significant |
| Zinc finger protein 91 | ZFP91 | -2.1 | 0.005 | Off-Target |
Note: This data is for illustrative purposes. A significant negative Log2 fold change and a low p-value indicate potential protein degradation.
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining high-quality quantitative proteomics data.
TMT-Based Quantitative Proteomics Workflow
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.
-
Cell Culture and PROTAC Treatment:
-
Culture a suitable cell line (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the this compound PROTAC at various concentrations and for different durations. Include a vehicle-treated control (e.g., DMSO).
-
Harvest the cells and wash them with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples in equal amounts.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze the peptide fractions using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching against a protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated.
-
References
Safety Operating Guide
Personal protective equipment for handling m-PEG12-OTs
Essential Safety and Handling Guide for m-PEG12-OTs
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a PEG-based PROTAC linker. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and irritation. |
| Body Protection | A flame-retardant laboratory coat. | To protect skin and clothing from spills and splashes. |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or aerosols that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for handling this compound in a laboratory setting.
2.1. Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All handling of this compound should be performed in a certified chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, solvent, and reaction vessels, within the designated workspace.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above before entering the handling area.
2.2. Handling Procedure
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.
-
Dissolving: If applicable, add the solvent to the solid this compound slowly to avoid splashing.
-
Reaction Setup: Securely clamp the reaction vessel. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment used in the procedure.
2.3. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials from spills) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent washes from cleaning contaminated glassware should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container for chemical waste.
3.2. Container Labeling All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Irritant, Harmful)
-
The accumulation start date
3.3. Storage and Collection
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Arrange for waste pickup through your institution's environmental health and safety department in accordance with local regulations.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
